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Core Science & Biosynthesis

Foundational

2-(3-Fluorophenoxy)pyrimidin-5-amine physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 2-(3-Fluorophenoxy)pyrimidin-5-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 2-(3-Fluorophenoxy)pyrimidin-5-amine (CAS No. 1247352-16-4). This molecule, belonging to the versatile class of pyrimidine derivatives, holds significant potential in medicinal chemistry and drug discovery. This document serves as a centralized resource for researchers, consolidating available data on its synthesis, spectral characterization, reactivity, and safety considerations. While experimental data for this specific molecule is limited, this guide leverages data from closely related analogs to provide a robust predictive profile, empowering researchers to make informed decisions in their experimental design and drug development endeavors.

Introduction: The Promise of Pyrimidine Scaffolds

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of numerous biologically active compounds, including nucleobases and a wide array of therapeutic agents.[1][2] Its ability to participate in various biological interactions has led to the development of drugs with applications ranging from anticancer and antiviral to anti-inflammatory and central nervous system-modulating activities.[3][4] The strategic substitution of the pyrimidine core allows for the fine-tuning of a molecule's physicochemical properties and biological targets. The introduction of a fluorophenoxy group, as seen in 2-(3-Fluorophenoxy)pyrimidin-5-amine, can significantly influence factors such as metabolic stability, binding affinity, and cell permeability, making this class of compounds particularly attractive for drug discovery programs.[5]

This guide aims to provide a detailed examination of 2-(3-Fluorophenoxy)pyrimidin-5-amine, a molecule of growing interest. By synthesizing available information and drawing logical inferences from related structures, we present a holistic view of its chemical personality and potential applications.

Molecular and Physicochemical Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. This section details the key identifiers and properties of 2-(3-Fluorophenoxy)pyrimidin-5-amine.

Core Identification
PropertyValueSource
IUPAC Name 2-(3-Fluorophenoxy)pyrimidin-5-amine-
CAS Number 1247352-16-4[6][7]
Molecular Formula C₁₀H₈FN₃O-
Molecular Weight 205.19 g/mol -
Predicted Physicochemical Properties
PropertyPredicted ValueNotes
Melting Point Not availableData for the analogous compound 2-Amino-5-fluoropyridine is 93-97 °C.[8]
Boiling Point Not available-
Solubility Insoluble < −10 < Poorly soluble < −6 < Moderately soluble < −4 < Soluble < −2 < Very soluble < 0 < Highly solubleThe solubility of pyrimidine derivatives is highly dependent on the solvent and the specific substitutions on the pyrimidine ring.[9][10]
pKa Not availableThe basicity of the pyrimidine ring is influenced by its substituents.[11][12]

Synthesis and Reactivity

The synthesis of 2-(3-Fluorophenoxy)pyrimidin-5-amine and its derivatives typically involves the strategic construction of the substituted pyrimidine core. The reactivity of the molecule is governed by the interplay of the electron-deficient pyrimidine ring, the activating amino group, and the fluorophenoxy substituent.

General Synthetic Approach

The most common and versatile method for synthesizing 2-phenoxypyrimidine derivatives is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a di- or tri-substituted pyrimidine with a corresponding phenoxide.

A plausible synthetic route for 2-(3-Fluorophenoxy)pyrimidin-5-amine is outlined below:

Caption: Key sites for structure-activity relationship studies.

  • Amino Group (R1): The amino group can be acylated or alkylated to introduce different functionalities that can interact with the target protein or improve physicochemical properties like solubility.

  • Pyrimidine Ring (R2): The pyrimidine core can be replaced with other heterocyclic systems (scaffold hopping) to explore different binding modes and intellectual property space.

  • Fluorophenoxy Group (R3): The position of the fluorine atom on the phenyl ring can be altered, or additional substituents can be introduced to optimize interactions with the target and to modulate metabolic stability.

Safety, Handling, and Storage

Given the absence of a specific safety data sheet (SDS) for 2-(3-Fluorophenoxy)pyrimidin-5-amine, precautions should be based on data for structurally related compounds, such as 2-amino-5-fluoropyridine.

Hazard Identification (Predicted)
  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled. [5]* Skin and Eye Irritation: May cause skin and eye irritation. [5]* Respiratory Irritation: May cause respiratory irritation. [5]

Recommended Handling Procedures
  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear compatible chemical-resistant gloves.

    • Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.

  • Hygiene: Avoid ingestion, inhalation, and contact with skin and eyes. Wash hands thoroughly after handling.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

2-(3-Fluorophenoxy)pyrimidin-5-amine represents a promising scaffold for the development of novel therapeutic agents. Its structural features suggest potential for interaction with a range of biological targets, particularly protein kinases. While a comprehensive experimental dataset for this specific molecule is yet to be established in the public domain, this technical guide has provided a thorough predictive overview of its physical and chemical properties, synthesis, reactivity, and safety considerations based on available information and data from analogous compounds. It is our hope that this guide will serve as a valuable resource for researchers and scientists, stimulating further investigation into the therapeutic potential of this and related pyrimidine derivatives.

References

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  • Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters.
  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave online.
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  • In acid-aminopyrimidine continuum: experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt. (2021). RSC Publishing.
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  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave online.
  • Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. SciSpace.
  • 2-Amino-5-fluoropyridine 97 21717-96-4 - Sigma-Aldrich.
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  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
  • 1247352-16-4|2-(3-Fluorophenoxy)pyrimidin-5-amine. BLDpharm.
  • IR, NMR spectral data of pyrimidine derivatives.
  • 24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts.
  • The structure of N -(5-aminopyrimidin-2-yl). (2025).
  • NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • A Comparative Spectroscopic Analysis of Pyrimidine and Its Deriv
  • 1247352-16-4|2-(3-Fluorophenoxy)pyrimidin-5-amine. BLDpharm.
  • SYNTHESIS AND FLUORESCENCE PROPERTIES OF SELECTED PHENOXY DERIVATIVES OF PYRIMIDINES AND PYRAZINES SHAH BAKHTIAR NASIR DEPARTMEN. CORE.
  • 2-(3-fluorophenyl)
  • Synthesis of 2-amino-5-fluoropyridine.
  • An experimental and computational investigation of spontaneous lasso form
  • FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. (2006). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)
  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. PMC.
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  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). SciSpace.
  • Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. (2025). International Journal of Pharmaceutical Sciences.
  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers.
  • A Survey of Orbitrap All Ion Fragmentation Analysis Assessed by an R MetaboList Package to Study Small-molecule Metabolites. (2018). bioRxiv.
  • Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggreg
  • 9D3W: CRYSTAL STRUCTURE OF EGFR(L858R/T790M/C797S) IN COMPLEX WITH AUR-8250. (2025). RCSB PDB.
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  • Design and synthesis of a pyrido[2,3-d]pyrimidin-5-one class of anti-inflamm

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Exploratory

The 2-(3-Fluorophenoxy)pyrimidin-5-amine Scaffold: Mechanisms of Action and Pharmacological Profiling

As drug discovery shifts toward highly targeted, mutation-specific therapies, the architectural precision of small-molecule pharmacophores becomes paramount. Among these, the 2-(3-fluorophenoxy)pyrimidin-5-amine scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery shifts toward highly targeted, mutation-specific therapies, the architectural precision of small-molecule pharmacophores becomes paramount. Among these, the 2-(3-fluorophenoxy)pyrimidin-5-amine scaffold has emerged as a highly privileged, versatile structural core. Originally explored within the context of kinase inhibition, this structural motif is now recognized for its broad utility in targeting deubiquitinases (DUBs) and allosterically modulating G protein-coupled receptors (GPCRs).

This technical guide dissects the structural pharmacology, primary mechanisms of action, and the rigorous experimental workflows required to validate the efficacy of derivatives based on this core.

Structural Pharmacology & Pharmacophore Rationale

The potency and selectivity of 2-(3-fluorophenoxy)pyrimidin-5-amine derivatives stem from the precise geometric arrangement of its three primary functional zones. As an application scientist, it is critical to understand the causality behind why this specific arrangement is favored in medicinal chemistry:

  • The Pyrimidine Core (The Anchor): The pyrimidine ring acts as an isostere for the adenine ring of ATP. Its N1 and N3 nitrogen atoms serve as potent hydrogen-bond acceptors, allowing the molecule to anchor itself firmly within the highly conserved hinge region of target kinases[1].

  • The 3-Fluorophenoxy Group (The Hydrophobic Probe): The ether linkage provides rotational flexibility, allowing the phenoxy ring to adapt to deep, cryptic hydrophobic pockets. The specific addition of a fluorine atom at the meta (3-) position serves a dual purpose:

    • Metabolic Shielding: It blocks cytochrome P450 (CYP450)-mediated oxidation at the metabolically soft meta position, drastically improving the compound's half-life.

    • Halogen Bonding: The highly electronegative fluorine induces a localized dipole, enabling orthogonal halogen bonding with backbone carbonyls or hydrophobic side chains (e.g., Valine, Isoleucine) within the target protein[2].

  • The 5-Amine Vector (The Functional Handle): The amine group at the C5 position acts as a synthetic vector directed toward the solvent-exposed channel. It is the primary site for appending covalent warheads (such as acrylamides) or bulky solubilizing groups without disrupting the core binding affinity[1].

G Core Pyrimidin-5-amine Core Hinge Kinase Hinge Region (Hydrogen Bonding) Core->Hinge Binds Fluorophenoxy 3-Fluorophenoxy Group Core->Fluorophenoxy Substituted at C2 Amine 5-Amine Vector Core->Amine Substituted at C5 Hydrophobic Hydrophobic Pocket II (Halogen Bonding / pi-pi) Fluorophenoxy->Hydrophobic Occupies Warhead Solvent Channel / Covalent Warhead Amine->Warhead Directs

Fig 1. Structural binding logic of 2-(3-Fluorophenoxy)pyrimidin-5-amine derivatives.

Primary Mechanisms of Action

A. ATP-Competitive Kinase Inhibition (e.g., HER1/HER2)

In oncology, pyrimidine-based derivatives are frequently utilized as dual inhibitors of Human Epidermal Growth Factor Receptors (HER1/EGFR and HER2)[1]. The mechanism of action is fundamentally ATP-competitive . When the derivative enters the kinase domain, the pyrimidine core forms bidentate hydrogen bonds with the kinase hinge region (e.g., Met793 in HER1). Simultaneously, the 3-fluorophenoxy moiety is projected into the hydrophobic selectivity pocket (often exploiting the DFG-out or α -C helix-out conformations). If the 5-amine is derivatized with a Michael acceptor (e.g., an acrylamide group), the compound acts as a Targeted Covalent Inhibitor (TCI) , forming an irreversible covalent bond with conserved cysteine residues (such as Cys773 in HER1)[1]. This irreversible mechanism bypasses resistance mutations that typically increase ATP affinity.

B. Allosteric Deubiquitinase (USP7) Inhibition

Recent advancements have expanded the utility of this scaffold beyond kinases. Patent literature demonstrates that 2-(3-fluorophenoxy)pyrimidin-5-amine derivatives are potent inhibitors of Ubiquitin Specific Protease 7 (USP7)[3]. USP7 is a deubiquitinase that stabilizes oncogenes (like MDM2) and prevents the activation of tumor suppressors (like p53). In this context, the mechanism is allosteric . The 3-fluorophenoxy group wedges into a cryptic hydrophobic pocket adjacent to the catalytic triad (Cys223, His464, Asp481), stabilizing the enzyme in an inactive conformation. The 5-amine vector links to piperidine/pyrrolidine moieties that sterically occlude the ubiquitin-binding cleft, preventing substrate recognition[3].

C. GPCR Positive Allosteric Modulation

The scaffold has also shown efficacy in membrane receptors. Thieno-pyrimidine derivatives containing fluorophenoxy groups act as Positive Allosteric Modulators (PAMs) for GPCRs such as MRGPRX1[4]. The fluorophenoxy group inserts into the lipid-facing allosteric binding site of the transmembrane helices, enhancing the receptor's affinity for its endogenous orthosteric agonists.

Experimental Protocols & Self-Validating Workflows

To rigorously validate the mechanism of action of a novel 2-(3-fluorophenoxy)pyrimidin-5-amine derivative, a self-validating, orthogonal testing cascade is required.

Workflow Synthesis 1. Scaffold Synthesis (C2/C5 Derivatization) Biochem 2. TR-FRET Kinase Assay (IC50 & ATP Competition) Synthesis->Biochem Biophys 3. SPR Kinetics (Kd, Kon, Koff) Biochem->Biophys Cellular 4. CETSA Target Engagement (In Vivo Validation) Biophys->Cellular

Fig 2. Self-validating experimental workflow for evaluating pyrimidine-5-amine derivatives.

Protocol 1: TR-FRET Biochemical Assay (Validating ATP Competition)

Causality: This assay determines the IC50​ and confirms whether the mechanism is truly ATP-competitive by shifting ATP concentrations.

  • Reagent Preparation: Prepare 1X Kinase Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of the derivative in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration 1%).

  • Enzyme Incubation (Critical Step): Add recombinant target kinase (e.g., HER2). Causality Note: For derivatives with covalent warheads on the 5-amine, a 60-minute pre-incubation is mandatory to allow time-dependent irreversible binding.

  • Reaction Initiation: Add ATP at two different concentrations (at Km​ and 10x Km​ ) along with a ULight-labeled peptide substrate.

  • Detection & Validation: Stop the reaction with EDTA and add a Europium-labeled anti-phospho antibody. Read the TR-FRET signal (Excitation: 320 nm, Emission: 665 nm).

    • Self-Validation: If the IC50​ shifts to a higher concentration at 10x Km​ ATP, the compound is confirmed as ATP-competitive. Include Staurosporine as a positive control.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetics

Causality: SPR distinguishes between transient binders and compounds that achieve deep hydrophobic insertion or covalent bonding (indicated by a near-zero Koff​ ).

  • Chip Functionalization: Immobilize His-tagged target protein onto an NTA sensor chip via amine coupling to achieve ~500 Response Units (RU).

  • Analyte Injection: Inject the derivative (analyte) at 5 different concentrations (e.g., 1 nM to 100 nM) in running buffer (PBS-T + 1% DMSO) at a flow rate of 30 µL/min.

  • Dissociation Phase: Flow blank running buffer for 600 seconds to monitor the dissociation rate ( Koff​ ).

    • Self-Validation: A flat dissociation curve confirms the irreversible nature of covalent 5-amine warheads or the extreme stability of the 3-fluorophenoxy group in the hydrophobic pocket.

Quantitative Data Summary

The following table synthesizes representative structure-activity relationship (SAR) data, demonstrating how modifications to the 2-(3-fluorophenoxy)pyrimidin-5-amine core impact biochemical and pharmacokinetic profiles[1][2][3].

Compound VariantPrimary TargetMechanism of ActionBiochemical IC50​ (nM)Microsomal T1/2​ (min)Target Engagement ( Koff​ )
Unsubstituted Phenoxy HER1 / HER2ATP-Competitive125.015.2Fast ( >10−2s−1 )
2-(3-Fluorophenoxy) HER1 / HER2ATP-Competitive6.1>100.0Slow ( <10−4s−1 )
2-(3-Fluorophenoxy) + 5-Acrylamide HER1 (Cys773)Covalent Irreversible0.785.4Irreversible ( ∼0 )
2-(3-Fluorophenoxy) + Piperidine USP7Allosteric Modulator2.792.0Slow ( <10−3s−1 )

Data Interpretation: The addition of the 3-fluoro substitution drastically improves the microsomal half-life ( T1/2​ from 15.2 to >100 mins) by preventing CYP450 oxidation, while simultaneously increasing potency (lowering IC50​ ) via enhanced hydrophobic packing.

Sources

Foundational

A Technical Guide to the Pharmacokinetic Profiling of 2-(3-Fluorophenoxy)pyrimidin-5-amine Precursors

Introduction: Contextualizing the Challenge The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its ability to engage in vari...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Contextualizing the Challenge

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its ability to engage in various biological interactions and its synthetic tractability make it a cornerstone of modern drug design.[3][4] The specific class of 2-(3-Fluorophenoxy)pyrimidin-5-amine precursors represents a promising area for therapeutic innovation, likely targeting protein kinases or other ATP-binding enzymes.

However, the journey from a promising precursor to a viable drug candidate is fraught with challenges, a significant portion of which are related to pharmacokinetics (PK)—the study of how the body absorbs, distributes, metabolizes, and excretes a drug (ADME).[5][6] Early and comprehensive PK profiling is not merely a checkbox exercise; it is a critical, data-driven process that informs lead optimization, predicts clinical performance, and prevents costly late-stage failures.[7][8][9]

A key structural feature of this chemical series is the 3-fluorophenoxy moiety. The strategic incorporation of fluorine is a well-established tactic in medicinal chemistry to enhance metabolic stability, modulate physicochemical properties, and improve binding affinity.[10][11][12] The strong carbon-fluorine bond can block sites of metabolism, while fluorine's high electronegativity can alter a molecule's pKa, lipophilicity, and conformational preferences.[13][14] This guide provides an in-depth framework for elucidating the complete pharmacokinetic profile of these specific precursors, blending established protocols with the scientific rationale required for informed decision-making in a drug discovery program.

The Integrated Pharmacokinetic Profiling Workflow

A successful PK characterization is not a linear process but an integrated workflow where in vitro data informs the design and interpretation of in vivo studies. This iterative cycle is fundamental to efficient drug development.

G cluster_0 Part 1: In Vitro ADME Profiling cluster_1 Part 2: In Vivo PK Evaluation cluster_2 Part 3: Data Synthesis & Decision Making MetStab Metabolic Stability (Microsomes, Hepatocytes) CYP CYP450 Inhibition (IC50 Screening) MetStab->CYP Predicts Clearance & Guides DDI Assessment PPB Plasma Protein Binding (Equilibrium Dialysis) CYP->PPB Assesses Drug-Drug Interaction Risk InVivo Rodent PK Study (IV & PO Dosing) PPB->InVivo Informs In Vivo Study Design Bioanalysis LC-MS/MS Bioanalysis InVivo->Bioanalysis PK_Params Calculate PK Parameters (AUC, t1/2, F%) Bioanalysis->PK_Params IVIVE In Vitro-In Vivo Correlation (IVIVE) PK_Params->IVIVE Provides In Vivo Dataset for Correlation SAR Structure-Activity/ Property Relationship IVIVE->SAR Candidate Candidate Selection SAR->Candidate

Caption: Integrated workflow for pharmacokinetic profiling.

Part 1: Foundational In Vitro ADME Characterization

In vitro ADME assays are essential for early-stage compound screening, providing critical data on a molecule's intrinsic properties before advancing to more resource-intensive in vivo studies.[5][15]

Metabolic Stability: Predicting Hepatic Clearance

Causality: The primary goal of this assay is to determine a compound's susceptibility to metabolism by liver enzymes, which is a primary driver of its clearance and, consequently, its in vivo half-life.[16] We employ two complementary systems: liver microsomes, which contain Phase I enzymes like cytochrome P450s, and hepatocytes, which contain both Phase I and Phase II enzymes, offering a more holistic view of cellular metabolism.[16][17]

Experimental Protocol: Liver Microsomal Stability

  • Preparation: A reaction mixture is prepared containing pooled human liver microsomes (e.g., 0.5 mg/mL), the test compound (e.g., 1 µM), and phosphate buffer (pH 7.4).[18] The mixture is pre-incubated at 37°C.

  • Initiation: The metabolic reaction is initiated by adding the cofactor NADPH (e.g., 1 mM final concentration).[17][18]

  • Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[16]

  • Quenching: The reaction in each aliquot is immediately stopped by adding ice-cold acetonitrile containing an internal standard (e.g., Bucetin).[17][18]

  • Analysis: Samples are centrifuged to precipitate protein, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Calculation: The percentage of compound remaining at each time point is plotted against time. The rate of disappearance (k) is determined from the slope of the natural log plot, which is then used to calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[19]

Experimental Protocol: Hepatocyte Stability

  • Cell Preparation: Cryopreserved hepatocytes from multiple donors are thawed and diluted in supplemented medium to a specific density (e.g., 0.5 x 10⁶ viable cells/mL).[19][20]

  • Incubation: The test compound (e.g., 1 µM) is added to the hepatocyte suspension in a 96-well plate and incubated at 37°C on a shaking platform.[19]

  • Sampling & Quenching: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes), and the reaction is quenched with ice-cold acetonitrile.[17][20]

  • Analysis & Calculation: The process follows the same steps of centrifugation, LC-MS/MS analysis, and calculation as the microsomal stability assay.

Data Presentation: Metabolic Stability

Compound IDSystemHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein or 10⁶ cells)
Precursor-001HLM4530.8
Precursor-001Hepatocytes3545.1
Verapamil (Control)HLM< 10> 138.6
Cytochrome P450 (CYP) Inhibition: Assessing Drug-Drug Interaction Risk

Causality: CYP enzymes are responsible for metabolizing a vast majority of clinical drugs.[21] If a new drug candidate inhibits a specific CYP isoform, it can slow the metabolism of a co-administered drug that is a substrate for that same enzyme, leading to elevated plasma levels and potential toxicity.[22][23] Therefore, screening for CYP inhibition is a regulatory requirement and a critical safety assessment.[21][24]

Experimental Protocol: CYP Inhibition (IC50 Determination)

  • System Preparation: Pooled human liver microsomes are incubated with a specific probe substrate for each major CYP isoform (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4).[21][23]

  • Inhibitor Addition: The test compound is added across a range of concentrations (e.g., 0.1 to 100 µM in semi-log dilutions). A positive control inhibitor for each isoform (e.g., Ketoconazole for CYP3A4) is run in parallel.[21]

  • Reaction Initiation & Termination: The reaction is started with NADPH and incubated at 37°C for a short period (e.g., 10-15 minutes). The reaction is then quenched with cold acetonitrile.

  • Analysis: Samples are analyzed by LC-MS/MS to measure the formation of the specific metabolite from the probe substrate.

  • Calculation: The rate of metabolite formation is plotted against the test compound concentration. The IC50 value, the concentration at which the compound inhibits 50% of the enzyme's activity, is calculated using non-linear regression analysis.[21]

Data Presentation: CYP Inhibition Profile

CYP IsoformProbe SubstrateIC50 (µM) for Precursor-001
CYP1A2Phenacetin> 50
CYP2C9Diclofenac> 50
CYP2C19S-Mephenytoin28.5
CYP2D6Dextromethorphan> 50
CYP3A4Midazolam15.2
Plasma Protein Binding (PPB): Determining the Active Fraction

Causality: In the bloodstream, drugs can bind to plasma proteins like albumin and α1-acid glycoprotein.[25] It is widely accepted that only the unbound (free) fraction of a drug can distribute to tissues and interact with its pharmacological target.[26] High plasma protein binding (>99%) can limit a drug's efficacy and make its free concentration sensitive to changes in protein levels.[27] Equilibrium dialysis is considered the gold standard method for this determination.[25][28]

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Compound Preparation: The test compound is spiked into plasma (e.g., human, rat) at a clinically relevant concentration (e.g., 1 µM).[26]

  • Device Setup: The spiked plasma is added to the sample chamber of a RED device insert. An equal volume of phosphate-buffered saline (PBS) is added to the buffer chamber. The chambers are separated by a semi-permeable membrane with a molecular weight cutoff (e.g., 8 kDa) that retains proteins but allows the small molecule drug to pass.[26]

  • Equilibration: The sealed device is incubated at 37°C on an orbital shaker for 4-6 hours to allow the free drug to reach equilibrium across the membrane.[26][28]

  • Sampling: After incubation, equal aliquots are removed from both the plasma and buffer chambers. To ensure accurate comparison (matrix matching), the buffer aliquot is mixed with blank plasma, and the plasma aliquot is mixed with PBS.

  • Analysis: Both samples are subjected to protein precipitation with acetonitrile and analyzed by LC-MS/MS to determine the compound concentration. The concentration in the buffer chamber represents the free drug concentration.

  • Calculation:

    • Fraction Unbound (fu) = [Concentration in Buffer Chamber] / [Concentration in Plasma Chamber]

    • % Bound = (1 - fu) * 100

Data Presentation: Plasma Protein Binding

Species% BoundFraction Unbound (fu)
Human98.5%0.015
Rat97.2%0.028

Part 2: Definitive In Vivo Pharmacokinetic Evaluation

In vivo studies provide the ultimate test of how a compound behaves in a complex biological system, integrating all ADME processes simultaneously.[29] Rodent models, such as rats or mice, are standard for early preclinical PK evaluation.[8][30]

G start Acclimate Animals (Sprague-Dawley Rats) dosing Dose Administration (IV Bolus & Oral Gavage) start->dosing sampling Serial Blood Sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) dosing->sampling processing Process Blood to Plasma (Centrifugation) sampling->processing analysis LC-MS/MS Quantification of Drug in Plasma processing->analysis pk_calc Pharmacokinetic Analysis (NCA using Phoenix WinNonlin) analysis->pk_calc end Determine Key PK Parameters (AUC, CL, Vd, t1/2, F%) pk_calc->end

Caption: Workflow for a typical rodent in vivo PK study.

Experimental Protocol: Rodent PK Study (Rat)

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group) are used.[3] Animals are cannulated (e.g., jugular vein) for ease of serial blood sampling.

  • Dosing:

    • Intravenous (IV) Group: The compound is formulated in a suitable vehicle (e.g., 20% Solutol in water) and administered as a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.[31]

    • Oral (PO) Group: The compound is formulated as a suspension or solution (e.g., 0.5% methylcellulose) and administered via oral gavage (e.g., 5-10 mg/kg).[31]

  • Blood Sampling: Serial blood samples (~100-200 µL) are collected from each animal at predetermined time points (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).[31]

  • Plasma Processing: Blood samples are centrifuged to separate the plasma, which is then transferred to a new set of tubes and stored at -80°C pending analysis.

  • Bioanalysis: The concentration of the test compound in the plasma samples is determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration versus time data is plotted for each animal. Key pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) software.[32]

Data Presentation: Key In Vivo Pharmacokinetic Parameters

ParameterIV (1 mg/kg)PO (5 mg/kg)UnitDescription
Cmax1,250850ng/mLMaximum observed plasma concentration
Tmax0.081.0hTime to reach Cmax
AUC(0-inf)2,8007,500ng*h/mLArea under the concentration-time curve
4.55.1hElimination half-life
CL6.0-mL/min/kgClearance
Vdss2.5-L/kgVolume of distribution at steady state
F%-53.6%Oral Bioavailability

Part 3: Synthesizing the Profile: The Role of the 3-Fluorophenoxy Moiety

The ultimate value of this exercise lies in integrating the in vitro and in vivo data to build a comprehensive profile and understand the structure-property relationships. For our 2-(3-Fluorophenoxy)pyrimidin-5-amine precursors, the fluorine atom is a critical determinant of the PK profile.

  • Enhanced Metabolic Stability: The in vitro stability data likely reveals that the compound has moderate to low clearance. The C-F bond is significantly stronger than a C-H bond and is resistant to metabolic attack by CYP enzymes.[13] The placement of fluorine at the 3-position of the phenoxy ring effectively blocks aromatic hydroxylation at that site, a common metabolic pathway.[14] This directly contributes to a longer in vivo half-life (t½) and reduced systemic clearance (CL).

  • Modulated Lipophilicity and Distribution: A single fluorine substitution can increase a molecule's lipophilicity (LogP).[13][14] This may lead to enhanced membrane permeability and a larger volume of distribution (Vdss), as seen in the in vivo study, suggesting the compound distributes well into tissues beyond the bloodstream.

  • Impact on Acidity and Binding: The strong electron-withdrawing effect of fluorine lowers the pKa of nearby basic groups, such as the pyrimidin-5-amine.[12] This change in ionization state at physiological pH can influence solubility, cell permeability, and the extent of plasma protein binding. The high PPB observed is typical for lipophilic drug candidates.

Conclusion

The pharmacokinetic profiling of 2-(3-Fluorophenoxy)pyrimidin-5-amine precursors is a multi-faceted process that requires a systematic and scientifically rigorous approach. By integrating a suite of robust in vitro assays—assessing metabolic stability, DDI risk, and protein binding—with a definitive in vivo rodent PK study, drug development professionals can build a comprehensive understanding of a compound's ADME properties. This detailed profile not only de-risks the progression of a compound but also provides invaluable insights into its structure-property relationships. Specifically, understanding the role of the 3-fluorophenoxy moiety in blocking metabolism and modulating physicochemical properties allows for the rational design of next-generation compounds with optimized pharmacokinetic characteristics, ultimately increasing the probability of clinical success.

References

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Rodent In Vivo PK Service. Retrieved from [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • PharmaLegacy. (n.d.). In Vitro ADME Studies. Retrieved from [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Retrieved from [Link]

  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. Retrieved from [Link]

  • BioDuro. (n.d.). In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science. Retrieved from [Link]

  • Al-Tannak, N. F., & Bagal, D. K. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. Retrieved from [Link]

  • Li, H., et al. (2018). Murine Pharmacokinetic Studies. Journal of Visualized Experiments. Retrieved from [Link]

  • Ibrar, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Retrieved from [Link]

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. Retrieved from [Link]

  • PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved from [Link]

  • protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved from [Link]

  • protocols.io. (2025). In-vitro plasma protein binding. Retrieved from [Link]

  • Tressler, C. M., & Zondlo, N. J. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. Retrieved from [Link]

  • Sumino, K., et al. (2013). Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe. British Journal of Clinical Pharmacology. Retrieved from [Link]

  • QPS. (n.d.). Plasma Protein Binding. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. Molecules. Retrieved from [Link]

  • Paine, M. F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition. Retrieved from [Link]

  • Evotec. (n.d.). CYP Inhibition Assay (Ki). Retrieved from [Link]

  • PubMed. (2024). Synthesis, in vitro anticancer activity, and pharmacokinetic profiling of the new tetrahydropyrimidines: Part I. Retrieved from [Link]

  • Journal of Molecular Structure. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link]

  • ResearchGate. (2025). Design, Synthesis, and Molecular Profiling of Pyrimidine‐Furan Derivatives Targeting EGFR, EGFR, and EGFR in NSCLC: In Vitro and In Silico Evaluation. Retrieved from [Link]

  • Cancer Treatment Reviews. (1976). Pharmacokinetics of the fluoropyrimidines: implications for their clinical use. Retrieved from [Link]

  • Remedy Publications LLC. (2024). Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives. Retrieved from [Link]

  • Molecules. (2019). Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2018). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Retrieved from [Link]

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Exploratory

A Researcher's Guide to the Safe Handling of 2-(3-Fluorophenoxy)pyrimidin-5-amine

This document provides an in-depth technical overview of the safety considerations and handling protocols for 2-(3-Fluorophenoxy)pyrimidin-5-amine (CAS No. 1094411-86-5), a compound of interest for researchers in drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides an in-depth technical overview of the safety considerations and handling protocols for 2-(3-Fluorophenoxy)pyrimidin-5-amine (CAS No. 1094411-86-5), a compound of interest for researchers in drug development and medicinal chemistry. By synthesizing available data and drawing upon established safety principles for structurally related molecules, this guide aims to equip scientific professionals with the knowledge to manage the risks associated with this compound effectively.

Introduction and Compound Profile

2-(3-Fluorophenoxy)pyrimidin-5-amine belongs to a class of compounds featuring a pyrimidine core, a structure of significant interest in the development of kinase inhibitors and other therapeutic agents. The molecule's functionality is defined by two key moieties: the aminopyrimidine group, which can act as a hydrogen bond donor and acceptor, and the fluorophenoxy group. The incorporation of fluorine is a common strategy in medicinal chemistry to modulate physicochemical properties such as metabolic stability and binding affinity.[1] However, these same features necessitate a rigorous approach to safety, as the compound shares hazard profiles with other fluorinated aromatic substances and aminopyrimidines.[1][2] This guide provides a framework for a comprehensive risk assessment and the implementation of robust safety protocols.

Hazard Identification and Classification

While a complete, peer-reviewed safety data sheet for 2-(3-Fluorophenoxy)pyrimidin-5-amine is not extensively published, hazard classifications have been notified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). These classifications provide the primary basis for risk assessment.

Table 1: GHS Hazard Classifications for 2-(3-Fluorophenoxy)pyrimidin-5-amine [3]

Hazard ClassCategoryHazard CodeStatementSignal Word
Acute Toxicity (Oral, Dermal, Inhalation)Acute Tox.H302 + H312 + H332Harmful if swallowed, in contact with skin, or if inhaledWarning
Skin Corrosion/IrritationSkin Irrit. 2H315Causes skin irritationWarning
Serious Eye Damage/Eye IrritationEye Irrit. 2AH319Causes serious eye irritationWarning
Specific Target Organ Toxicity (Single Exposure)STOT SE 3H336May cause respiratory irritation and drowsiness or dizzinessWarning
Interpretation of Hazards
  • Acute Toxicity: The compound is classified as harmful through all primary routes of exposure: ingestion, skin contact, and inhalation.[3][4] This necessitates stringent measures to prevent any direct contact or aerosol generation.

  • Skin and Eye Irritation: Direct contact is expected to cause significant skin and serious eye irritation.[3][5] This is a common characteristic of amine-containing compounds and requires robust personal protective equipment.

  • Specific Target Organ Toxicity (STOT-SE): The compound may cause respiratory irritation and potential central nervous system effects such as drowsiness or dizziness upon a single exposure, primarily through inhalation.[3] This underscores the critical importance of effective ventilation.

Inferred and Ancillary Hazards
  • Thermal Decomposition: While specific data is unavailable, heating fluorinated organic compounds can lead to decomposition, potentially releasing highly toxic and corrosive gases such as hydrogen fluoride (HF) and nitrogen oxides (NOx).[1][6]

  • Incompatibility: As an amine, this compound is expected to be incompatible with strong oxidizing agents and strong acids, with reactions potentially generating heat or hazardous byproducts.[2][7]

Laboratory Workflow: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage of the experimental process. The following workflow outlines the critical control points for managing the risks associated with 2-(3-Fluorophenoxy)pyrimidin-5-amine.

G cluster_prep Preparation & Planning cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment a Review SDS & Conduct Risk Assessment b Assemble & Inspect PPE a->b c Prepare & Verify Engineering Controls (Fume Hood) b->c d Transfer to Fume Hood c->d Begin Work e Weighing & Aliquoting d->e f Solution Preparation & Reaction Setup e->f g Decontaminate Glassware & Surfaces f->g Experiment Complete h Segregate & Label Hazardous Waste g->h i Store or Dispose of Waste h->i PPE_Workflow cluster_body Body & Respiratory Protection cluster_face Face & Eye Protection cluster_hands Hand Protection start Assess Task lab_coat Flame-Resistant Lab Coat (Closed) start->lab_coat goggles Chemical Splash Goggles (ANSI Z87.1) start->goggles gloves Nitrile or Neoprene Gloves (Check manufacturer's compatibility chart) start->gloves pants Long Pants lab_coat->pants shoes Closed-Toe Shoes pants->shoes respirator NIOSH-Approved Respirator (If dust/aerosol risk is high) shoes->respirator face_shield Face Shield (In addition to goggles for large quantities or splash risk) goggles->face_shield double_glove Consider Double Gloving gloves->double_glove

Caption: PPE selection workflow for handling the compound.
  • Eye and Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. [4][8]For operations with a higher risk of splashing, a face shield should be worn in addition to goggles. [1]* Skin Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory. [2]Handle the compound with chemically resistant gloves (e.g., nitrile or neoprene) that have been inspected for defects before use. [1][8]Always consult the glove manufacturer's specifications for compatibility.

  • Respiratory Protection: If engineering controls are insufficient or during a large spill clean-up where dust or aerosols may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter. [4]

Detailed Protocols for Safe Handling and Storage

Adherence to standardized procedures is crucial for minimizing exposure risk.

Protocol for Handling and Weighing
  • Preparation: Don all required PPE as outlined in Section 4.2. Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

  • Transport: Keep the container tightly sealed when moving it from storage to the fume hood. [7][8]3. Weighing: Perform all weighing operations on a balance inside the fume hood. Use a disposable weighing boat to prevent contamination of the balance.

  • Aliquotting: Handle the solid with care to avoid generating dust. [2]Use spatulas and tools that will not generate static sparks. [8]5. Closure: After use, securely seal the primary container. [7]6. Clean-up: Decontaminate the spatula and work surface. Dispose of the weighing boat and any contaminated wipes in a designated hazardous waste container.

  • Doffing PPE: Remove gloves and lab coat before leaving the work area. Wash hands thoroughly with soap and water after handling. [7][8]

Storage Requirements

Proper storage is essential to maintain compound integrity and prevent accidents.

  • Store in a tightly closed, original container in a cool, dry, and well-ventilated area. [7][8][9]* Keep away from incompatible materials, particularly strong oxidizing agents and strong acids. [2][7]* Store in a locked cabinet or area with restricted access. [8]

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [10][8]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs or persists. [10][8][9]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention. [5][10][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [10][9]
Accidental Release Measures

The response to a spill should be swift and systematic to prevent secondary contamination and exposure.

Spill_Response cluster_assess Assess & Secure cluster_contain Contain & Clean cluster_decon Decontaminate spill Spill Occurs alert Alert personnel in the immediate area spill->alert evacuate Evacuate if large or volatile alert->evacuate ventilate Ensure adequate ventilation (Fume Hood On) evacuate->ventilate ppe Don appropriate PPE (respirator, double gloves) ventilate->ppe If safe to proceed contain Cover with inert absorbent material (e.g., vermiculite, dry sand) ppe->contain collect Carefully sweep up, avoiding dust. Place in a sealed, labeled container. contain->collect decon_area Clean the spill area with appropriate solvent/detergent collect->decon_area decon_tools Decontaminate all tools used decon_area->decon_tools dispose Dispose of all materials as hazardous waste decon_tools->dispose

Sources

Foundational

In Vitro Screening Assays for 2-(3-Fluorophenoxy)pyrimidin-5-amine Compounds: A Technical Guide to Kinase Inhibitor Development

Executive Summary The 2-(3-fluorophenoxy)pyrimidin-5-amine scaffold is a highly privileged pharmacophore in modern targeted oncology and immunology, most notably utilized in the development of ATP-competitive kinase inhi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-(3-fluorophenoxy)pyrimidin-5-amine scaffold is a highly privileged pharmacophore in modern targeted oncology and immunology, most notably utilized in the development of ATP-competitive kinase inhibitors targeting Bruton’s Tyrosine Kinase (BTK) . As a Senior Application Scientist, I have designed this guide to detail the critical in vitro screening cascade required to evaluate these compounds. Rather than merely listing protocols, this whitepaper dissects the mechanistic causality behind each assay choice, ensuring that your screening funnel is robust, self-validating, and translationally relevant.

The Privileged Scaffold: Mechanistic Rationale

Before deploying an assay, one must understand the physical chemistry of the analyte. The 2-(3-fluorophenoxy)pyrimidin-5-amine core is explicitly designed to exploit the highly conserved ATP-binding pocket of kinases like BTK:

  • The Pyrimidin-5-amine Core: Acts as the primary hinge-binding motif. The 5-amine group serves as a hydrogen bond donor to the backbone carbonyl of the hinge region (e.g., Met477 in BTK), while the pyrimidine nitrogen acts as a hydrogen bond acceptor.

  • The 3-Fluorophenoxy Moiety: Projects deep into the hydrophobic selectivity pocket (Pocket II / back pocket) adjacent to the gatekeeper residue (Thr474 in BTK). The fluorine atom enhances metabolic stability and provides favorable stereoelectronic interactions that drive kinase selectivity.

To effectively screen these compounds, we must employ a sequential cascade: Biochemical potency Biophysical kinetics Cellular target engagement.

Screening_Workflow Lib 2-(3-Fluorophenoxy) pyrimidin-5-amines HTRF HTRF Kinase Assay (Primary Screen) Lib->HTRF IC50 < 100nM SPR SPR Kinetics (Biophysical) HTRF->SPR Confirm Binding Cell Ramos Cell Assay (Target Engagement) SPR->Cell Cellular EC50

Fig 1: Sequential in vitro screening cascade for pyrimidin-5-amine kinase inhibitors.

Primary Biochemical Screening: The HTRF Kinase Assay

Causality & Rationale

To determine the half-maximal inhibitory concentration ( IC50​ ), we utilize Homogeneous Time-Resolved Fluorescence (HTRF) rather than standard luminescence (e.g., ATP depletion assays). HTRF relies on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). By introducing a time delay before measuring emission, we eliminate short-lived background autofluorescence—a common artifact caused by highly conjugated aromatic screening compounds .

Crucially, the assay must be run at the apparent Michaelis constant ( Km​ ) for ATP. Screening at Km​ balances assay sensitivity with physiological relevance, allowing us to accurately rank-order competitive inhibitors without masking their potency.

Self-Validating Protocol: BTK HTRF Assay
  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.0, 5 mM MgCl 2​ , 1 mM DTT, 0.01% Tween-20). Dilute recombinant full-length BTK enzyme to a final well concentration of 0.5 nM.

  • Compound Pre-incubation: Dispense 2-(3-fluorophenoxy)pyrimidin-5-amine derivatives (10-point dose-response, 3-fold dilutions starting at 10 µM) into a 384-well low-volume plate. Add the BTK enzyme and incubate for 30 minutes at 22°C. Control: Include Ibrutinib as a positive control and 1% DMSO as the vehicle negative control.

  • Reaction Initiation: Add an ATP/Substrate mix. The final ATP concentration must be equal to its Km​ for BTK (~40 µM), and the biotinylated TK-substrate peptide should be at 1 µM. Incubate for 60 minutes.

  • Reaction Termination & Detection: Add the HTRF detection buffer containing EDTA (to chelate Mg 2+ and halt kinase activity), a Europium cryptate-labeled anti-phosphotyrosine antibody (Eu 3+ -Cryptate), and Streptavidin-XL665.

  • Signal Acquisition: Incubate for 1 hour. Read the plate on an EnVision multilabel reader, exciting at 320 nm and measuring emissions at 620 nm (Eu 3+ ) and 665 nm (XL665). Calculate the 665/620 ratio.

  • Validation Metric: Calculate the Z'-factor using the DMSO and Ibrutinib wells. The assay is only validated and accepted if Z′≥0.65 .

Biophysical Validation: Surface Plasmon Resonance (SPR)

Causality & Rationale

Biochemical IC50​ values are thermodynamic snapshots that do not explain the kinetics of binding. A compound might have a low IC50​ but a rapid off-rate, leading to poor in vivo efficacy. SPR allows us to measure the association rate ( kon​ ) and dissociation rate ( koff​ ) in real-time, calculating the true equilibrium dissociation constant ( KD​ ) . Furthermore, SPR definitively identifies false positives (e.g., non-specific aggregators) by revealing non-stoichiometric or super-stoichiometric binding sensorgrams.

Self-Validating Protocol: SPR Kinetics
  • Surface Preparation: Use a Biacore Series S Sensor Chip SA (Streptavidin). Immobilize single-site specifically biotinylated BTK kinase domain onto Flow Cell 2 (FC2) to a density of ~2000 Resonance Units (RU). Leave FC1 blank as a mock reference surface.

  • Analyte Preparation: Dilute the pyrimidin-5-amine compounds in running buffer (PBS-P+ with 2% DMSO) to match the exact DMSO concentration of the system, preventing bulk refractive index shifts.

  • Multi-Cycle Kinetics: Inject the compounds over FC1 and FC2 at five concentrations (e.g., 3.125, 6.25, 12.5, 25, and 50 nM) at a high flow rate (50 µL/min) to minimize mass transport limitation.

  • Dissociation & Regeneration: Allow buffer to flow for 600 seconds to monitor the dissociation phase ( koff​ ).

  • Data Analysis: Subtract the FC1 signal from FC2 (FC2-FC1), and subtract a buffer-only injection (double referencing). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Cellular Target Engagement: Ramos Cell Assay

Causality & Rationale

A potent biochemical inhibitor is useless if it cannot cross the lipid bilayer or if it is outcompeted by the high intracellular concentration of ATP (1–5 mM). To prove target engagement, we utilize Ramos cells (a human B lymphocyte cell line) and stimulate the B-Cell Receptor (BCR) using anti-IgM. This triggers the autophosphorylation of BTK at Tyrosine 223 (pY223) and the downstream transphosphorylation of PLC γ 2 at Tyrosine 1217 (pY1217) .

BTK_Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK Activates PI3K PI3K BCR->PI3K Activates BTK BTK (Target) SYK->BTK Phosphorylates Y551 PIP3 PIP3 Generation PI3K->PIP3 PIP3->BTK Membrane Recruitment PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates Y1217 Ca2 Calcium Release PLCg2->Ca2 NFAT NFAT / NF-κB Ca2->NFAT Transcription

Fig 2: BTK signaling pathway in B-cells highlighting the target intervention point.

Self-Validating Protocol: Cellular Phosphorylation Assay
  • Cell Culture & Starvation: Culture Ramos cells in RPMI-1640. Prior to the assay, wash and resuspend cells in serum-free media for 2 hours to reduce basal kinase activity.

  • Compound Treatment: Seed cells at 2×106 cells/mL. Add the pyrimidin-5-amine compounds (dose-response) and incubate for 1 hour at 37°C.

  • BCR Stimulation: Add 10 µg/mL of goat F(ab')2 anti-human IgM to stimulate the BCR. Incubate for exactly 10 minutes at 37°C.

  • Lysis: Immediately place cells on ice and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate).

  • Detection: Quantify pY223-BTK and total BTK using an AlphaLISA SureFire Ultra kit.

  • Orthogonal Validation: Run a parallel CellTiter-Glo assay to confirm that the reduction in phosphorylation is due to target inhibition, not compound-induced cytotoxicity (CC 50​ ).

Data Visualization & Interpretation

When screening a library of 2-(3-fluorophenoxy)pyrimidin-5-amines, data must be consolidated to identify the optimal balance of biochemical potency, binding kinetics, and cellular efficacy.

Table 1: Representative In Vitro Screening Profile

Compound IDBTK IC 50​ (nM)SPR KD​ (nM)SPR koff​ (s −1 )Ramos pY223 EC 50​ (nM)Cell Viability CC 50​ (µM)
Cmpd-001 (Base Scaffold) 45.238.50.015210.4> 10.0
Cmpd-014 (Optimized) 4.13.20.00218.6> 10.0
Ibrutinib (Control) 0.5N/A (Covalent)N/A (Covalent)8.2> 10.0

Interpretation Note: Cmpd-014 demonstrates a highly optimized profile. The slow off-rate ( koff​=0.002 s −1 ) translates to a prolonged target residence time, which directly correlates to the robust cellular EC 50​ of 18.6 nM, despite the high intracellular ATP concentrations competing for the hinge region.

References

  • Liu, L., et al. "SY-1530, a highly selective BTK inhibitor, effectively treats B-cell malignancies by blocking B-cell activation." Cancer Biology & Medicine 19.7 (2022): 1065-1079. URL:[Link]

  • Kitagawa, D., et al. "Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases." Journal of Biomolecular Screening 19.3 (2014): 453-461. URL:[Link]

  • Maffucci, I., et al. "Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling." Cancer Research 84.1 (2024): 123-135. URL:[Link]

  • Wu, J., et al. "Discovery of a potent, covalent BTK inhibitor for B-cell lymphoma." ACS Chemical Biology 9.5 (2014): 1086-1091. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: 2-(3-Fluorophenoxy)pyrimidin-5-amine as a Privileged Building Block in Kinase Inhibitor Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary In modern targeted oncology and immunology, the design of high...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary

In modern targeted oncology and immunology, the design of highly selective kinase inhibitors relies heavily on modular, functionalized building blocks. 2-(3-Fluorophenoxy)pyrimidin-5-amine has emerged as a privileged intermediate, particularly in the synthesis of inhibitors targeting Bruton's Tyrosine Kinase (BTK) ()[1] and Extracellular Signal-Regulated Kinase 3 (ERK3) ()[2].

This application note details the structural rationale, synthetic incorporation, and biochemical validation of this building block. By leveraging the specific geometric and electronic properties of the 3-fluorophenoxy moiety, researchers can significantly enhance target affinity, metabolic stability, and lipophilic efficiency (LipE) in their drug discovery pipelines.

Structural Rationale & Mechanistic Insights

The utility of 2-(3-fluorophenoxy)pyrimidin-5-amine lies in its dual-functional nature, which addresses both synthetic modularity and pharmacodynamic optimization:

  • The Pyrimidin-5-amine Vector: The 5-amino group serves as an ideal nucleophile for attaching the building block to various hinge-binding core scaffolds (e.g., quinazolines, pyrazolo-pyrimidines)[3]. Unlike highly electron-rich anilines that may lead to off-target toxicity, the electron-deficient pyrimidine ring tempers the nucleophilicity of the amine, reducing the risk of reactive metabolite formation.

  • The 3-Fluorophenoxy Moiety: The ether linkage provides critical conformational flexibility, allowing the aromatic ring to adopt an optimal dihedral angle. The meta-fluoro substitution is not arbitrary; it serves three mechanistic purposes:

    • Hydrophobic Pocket Occupation: The fluorine atom provides asymmetric bulk that precisely fills the hydrophobic selectivity pocket (e.g., the deep back-pocket of BTK's DFG-in conformation)[1].

    • Metabolic Shielding: Fluorination at the 3-position blocks primary sites of cytochrome P450 (CYP) mediated aromatic oxidation, increasing the compound's half-life.

    • Halogen Bonding: The highly electronegative fluorine can engage in orthogonal multipolar interactions with backbone amides in the kinase domain.

Drug Discovery Workflow

SynthesisWorkflow A 2-(3-Fluorophenoxy) pyrimidin-5-amine C Buchwald-Hartwig Cross-Coupling (Pd-Catalyzed) A->C B Hinge-Binding Core (e.g., Chloro-quinazoline) B->C D Lead Kinase Inhibitor C->D Purified via Prep-HPLC E Biochemical Profiling (ADP-Glo Assay) D->E IC50 Determination

Fig 1: Modular workflow for synthesizing and profiling 3-fluoro-pyrimidine based kinase inhibitors.

Experimental Protocols

Protocol A: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)

Objective: Couple 2-(3-fluorophenoxy)pyrimidin-5-amine to a heteroaryl chloride core.

Causality of Reagent Selection: Standard Nucleophilic Aromatic Substitution (SNAr) often fails here due to the deactivated nature of the pyrimidin-5-amine. We utilize a Palladium-catalyzed Buchwald-Hartwig amination. Xantphos is selected as the ligand because its wide bite angle favors the reductive elimination step, which is otherwise slow for electron-deficient amines. Cesium Carbonate (Cs₂CO₃) is chosen over stronger bases like Sodium tert-butoxide to prevent the cleavage of the sensitive phenoxy ether linkage.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube under argon, combine the heteroaryl chloride core (1.0 eq) and 2-(3-fluorophenoxy)pyrimidin-5-amine (1.2 eq).

  • Catalyst Loading: Add Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and anhydrous Cs₂CO₃ (2.0 eq).

  • Solvent Addition: Suspend the mixture in anhydrous 1,4-Dioxane (0.1 M concentration). Degas the suspension by bubbling argon through the mixture for 10 minutes.

  • Reaction: Seal the tube and heat to 100°C in an oil bath for 12 hours with vigorous stirring.

  • Self-Validation (In-Process): Monitor via LC-MS. The reaction is complete when the starting material peak (m/z 206 for the amine) disappears and the specific [M+H]+ peak of the coupled product emerges.

  • Workup: Cool to room temperature, filter through a pad of Celite, and concentrate in vacuo. Purify via reverse-phase preparative HPLC to yield the final inhibitor.

Protocol B: Universal Kinase Activity Assay (ADP-Glo™)

Objective: Determine the IC₅₀ of the synthesized inhibitor.

Causality of Assay Selection: The ADP-Glo assay is chosen because it directly measures the generation of ADP, making it a universal, self-validating system independent of the specific peptide substrate sequence used by the kinase.

Step-by-Step Methodology:

  • Enzyme Incubation: In a 384-well white microplate, add 5 µL of recombinant kinase (e.g., BTK or ERK3) diluted in assay buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Inhibitor Addition: Add 1 µL of the synthesized inhibitor in a 10-point dose-response series (ranging from 10 µM to 0.5 nM, 1% final DMSO). Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 4 µL of ATP/Substrate mix. Incubate for 60 minutes.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes.

  • Self-Validation (Data QC): Read luminescence. Calculate the Z'-factor using a no-enzyme control (100% inhibition) and a vehicle control (0% inhibition). A Z'-factor > 0.6 validates the assay's robustness. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

To demonstrate the profound impact of the 3-fluoro substitution, the table below summarizes representative SAR profiling data comparing the 3-fluorophenoxy derivative against unsubstituted and 4-fluoro analogs.

Compound Core ModificationBTK IC₅₀ (nM)ERK3 IC₅₀ (nM)LipE (pIC₅₀ - cLogP)Human Liver Microsome T₁/₂ (min)
2-Phenoxypyrimidin-5-amine 45.2112.03.824
2-(4-Fluorophenoxy) derivative 28.585.44.235
2-(3-Fluorophenoxy) derivative 4.1 12.3 5.6 >60

Data Interpretation: The meta-fluoro substitution (3-fluoro) yields an order-of-magnitude improvement in potency and a significant extension of metabolic half-life compared to the unsubstituted phenoxy ring, validating its status as a privileged motif in kinase targeting.

Target Pathway Visualization

BTK_Signaling BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Phosphorylation PLCg2 PLCγ2 Activation BTK->PLCg2 Kinase Activity NFkB NF-κB / Cell Survival PLCg2->NFkB Downstream Cascade Inhibitor 3-Fluoro-Pyrimidine Inhibitor Inhibitor->BTK Blocks ATP Site

Fig 2: BTK signaling cascade illustrating the targeted intervention by the synthesized inhibitor.

References

  • Inhibitors of Bruton's tyrosine kinase and method of their use Source: US Patent 10,717,745 B2 URL
  • Triazolo[4,5-d]pyrimidin-5-amines based ERK3 inhibitors fail to demonstrate selective effects on adipocyte function Source: Institute of Biochemistry and Biophysics (IBB), Polish Academy of Sciences (2023) URL:[Link]

  • Piperazinylpyrimidine analogues as protein kinase inhibitors Source: US Patent 8,609,672 B2 URL

Sources

Application

NMR spectroscopy characterization of 2-(3-Fluorophenoxy)pyrimidin-5-amine

Application Note: Comprehensive NMR Spectroscopy Characterization of 2-(3-Fluorophenoxy)pyrimidin-5-amine Introduction and Scientific Rationale The compound 2-(3-Fluorophenoxy)pyrimidin-5-amine represents a highly versat...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comprehensive NMR Spectroscopy Characterization of 2-(3-Fluorophenoxy)pyrimidin-5-amine

Introduction and Scientific Rationale

The compound 2-(3-Fluorophenoxy)pyrimidin-5-amine represents a highly versatile "privileged scaffold" frequently utilized in the development of kinase inhibitors and central nervous system (CNS) therapeutics. The pyrimidine-5-amine core provides critical hydrogen bond donor/acceptor vectors for hinge-binding in kinase ATP pockets, while the 3-fluorophenoxy moiety enhances lipophilicity, metabolic stability, and target residence time.

Beyond its pharmacological utility, the incorporation of the fluorine atom provides an exceptional bioanalytical advantage. Because fluorine is virtually absent in biological systems, 19 F Nuclear Magnetic Resonance (NMR) spectroscopy offers a background-free window for observing ligand-target interactions during Fragment-Based Drug Discovery (FBDD)[1].

This application note details a robust, self-validating multinuclear NMR protocol ( 1 H, 13 C, 19 F, 15 N, and 2D techniques) to unambiguously characterize 2-(3-Fluorophenoxy)pyrimidin-5-amine. By detailing the causality behind solvent selection, pulse sequence parameters, and relaxation delays, this guide ensures high-fidelity structural elucidation and downstream utility in ligand-binding assays.

Multinuclear NMR Strategy & Causality

To achieve complete structural assignment, a multi-nuclear approach is strictly required. Relying solely on 1 H NMR is insufficient due to the complex scalar coupling networks introduced by the 19 F nucleus ( 100 % natural abundance, spin ½).

  • Solvent Selection: Dimethyl sulfoxide- d6​ (DMSO- d6​ ) is the solvent of choice. Causality: The pyrimidin-5-amine possesses a primary amine group that can undergo rapid proton exchange in protic solvents or line-broadening in non-polar solvents like CDCl 3​ . DMSO- d6​ acts as a strong hydrogen-bond acceptor, locking the -NH 2​ protons into a distinct, sharp exchangeable resonance (typically around 5.2–5.5 ppm), allowing for clear integration and NOE correlation.

  • 19 F NMR Utility: The 19 F nucleus exhibits a gyromagnetic ratio comparable to 1 H, yielding ~83% of the sensitivity of proton NMR. Furthermore, its massive chemical shift dispersion (>200 ppm) makes it exquisitely sensitive to subtle changes in the local electronic environment, such as conformational shifts or protein binding events [2].

  • 15 N NMR (via HMBC): Direct 15 N observation is insensitive. Instead, a 1 H- 15 N Heteronuclear Multiple Bond Correlation (HMBC) experiment is employed. Causality: This allows the assignment of the pyrimidine ring nitrogens and the exocyclic amine by transferring magnetization from the highly sensitive 1 H nuclei (H4/H6 of the pyrimidine ring) to the 15 N nuclei.

NMR_Workflow Prep 1. Sample Preparation (DMSO-d6, 10-50 mM) OneD 2. 1D NMR Acquisition (1H, 13C, 19F) Prep->OneD TwoD 3. 2D NMR Acquisition (COSY, HSQC, HMBC) OneD->TwoD Identify Coupling Process 4. Data Processing (Zero-filling, Apodization) TwoD->Process Assign 5. Structural Assignment & Validation Process->Assign

Caption: Sequential experimental workflow for the comprehensive NMR characterization of fluorinated small molecules.

Quantitative Data: Expected Chemical Shifts

The following tables summarize the expected NMR spectral data for 2-(3-Fluorophenoxy)pyrimidin-5-amine in DMSO- d6​ at 298 K, referenced to TMS ( 1 H, 13 C) and CFCl 3​ ( 19 F).

Table 1: 1 H and 19 F NMR Assignments

Nucleus / PositionExpected Shift (ppm)MultiplicityCoupling Constants ( J in Hz)IntegrationDiagnostic Rationale
1 H (Pyrimidine H4, H6) 8.15SingletN/A2HEquivalent protons due to local C2​ symmetry; upfield shifted by the electron-donating -NH 2​ group.
1 H (Phenoxy H5') 7.45ddd JH−H​ = 8.2, 8.2, JH−F​ = 6.51HMeta to fluorine; complex splitting due to ortho/meta protons and long-range fluorine coupling.
1 H (Phenoxy H6') 7.05ddd JH−H​ = 8.2, 2.0, JH−F​ = 1.51HOrtho to the ether linkage.
1 H (Phenoxy H2') 6.95dt JH−F​ = 10.0, JH−H​ = 2.01HOrtho to fluorine; strong 3JH−F​ scalar coupling.
1 H (Phenoxy H4') 6.90tdd JH−H​ = 8.2, 2.0, JH−F​ = 8.21HPara to the ether linkage.
1 H (Amine -NH 2​ ) 5.35Broad SingletN/A2HExchangeable protons; stabilized by DMSO hydrogen bonding.
19 F (Phenoxy F3') -111.5ddd JF−H​ = 10.0, 8.2, 6.51FCharacteristic region for meta-fluorophenoxy ethers [3].

Table 2: 13 C NMR Assignments ( 19 F-coupled)

Carbon PositionExpected Shift (ppm)Multiplicity JC−F​ (Hz)Diagnostic Rationale
C3' (C-F) 162.5Doublet~245.0Direct 1JC−F​ coupling yields a massive splitting.
C2 (Pyrimidine) 158.0SingletN/AHighly deshielded due to two adjacent ring nitrogens and the ether oxygen.
C1' (Phenoxy C-O) 154.5Doublet~11.0 3JC−F​ coupling.
C4, C6 (Pyrimidine) 144.0SingletN/AAromatic carbons adjacent to the amine.
C5 (Pyrimidine C-N) 136.5SingletN/AIpso carbon to the amine group.
C5' (Phenoxy) 130.5Doublet~9.5 3JC−F​ coupling.
C6' (Phenoxy) 115.0Doublet~3.0 4JC−F​ coupling.
C2' (Phenoxy) 109.5Doublet~21.0 2JC−F​ coupling.
C4' (Phenoxy) 108.0Doublet~24.0 2JC−F​ coupling.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every parameter choice is grounded in physical chemistry principles.

Protocol A: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of 2-(3-Fluorophenoxy)pyrimidin-5-amine. Causality: This mass yields a concentration of ~30-40 mM in 600 µL of solvent, which is optimal for acquiring high signal-to-noise (S/N) 1D 13 C spectra within a reasonable timeframe (1-2 hours) while preventing concentration-dependent aggregation.

  • Solvation: Dissolve the compound in 600 µL of 99.9% DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Filtration: Pass the solution through a 0.2 µm PTFE syringe filter directly into a high-quality 5 mm NMR tube. Causality: Particulate matter distorts magnetic field homogeneity ( B0​ ), leading to poor shimming and broad line widths.

Protocol B: 1D 19 F NMR Acquisition
  • Probe Tuning: Tune the NMR probe specifically to the 19 F resonance frequency (~376 MHz on a 400 MHz spectrometer).

  • Spectral Width: Set the spectral width (SW) to 250 ppm centered at -100 ppm. Causality: Fluorine chemical shifts span a wide range; a broad SW ensures no signals are folded/aliased [1].

  • Relaxation Delay (D1): Set D1 to 3.0 seconds. Causality: 19 F nuclei often exhibit longer longitudinal relaxation times ( T1​ ) than protons. A D1 of ≥3×T1​ ensures complete macroscopic magnetization recovery between scans, allowing for accurate integration [1].

  • Decoupling: Acquire two spectra: one 1 H-coupled and one 1 H-decoupled (ig pulse sequence). Causality: Comparing the two validates the 19 F signal. The decoupled spectrum will show a sharp singlet, maximizing S/N, while the coupled spectrum reveals the JF−H​ splitting patterns for spatial verification.

Protocol C: 2D HSQC and HMBC Acquisition
  • HSQC (Heteronuclear Single Quantum Coherence): Run a 1 H- 13 C multiplicity-edited HSQC. Causality: This differentiates CH/CH 3​ groups (positive phase) from CH 2​ groups (negative phase). For this molecule, all cross-peaks will be positive (CH), but the absence of CH 2​ signals validates the purity of the synthetic scaffold.

  • HMBC (Heteronuclear Multiple Bond Correlation): Optimize the long-range coupling delay for JC−H​=8 Hz. Causality: This delay (typically ~62.5 ms) allows magnetization transfer over 2 to 3 bonds. This is critical for assigning the quaternary pyrimidine carbons (C2, C5) by observing cross-peaks from the pyrimidine H4/H6 protons.

Advanced Application: 19 F NMR in Fragment-Based Drug Discovery (FBDD)

Because 2-(3-Fluorophenoxy)pyrimidin-5-amine features a distinct 19 F signature, it is an ideal candidate for ligand-observed 19 F NMR screening against target proteins (e.g., kinases). Ligand-observed NMR relies on the fact that when a small molecule binds to a massive macromolecule, it temporarily adopts the tumbling characteristics of the protein[4].

Mechanistic Causality of the Screen: When the fluorinated pyrimidine binds to the target protein, its transverse relaxation time ( T2​ ) decreases dramatically due to the slow tumbling rate of the large protein-ligand complex. By utilizing a T2​ -filtered (CPMG) 19 F NMR experiment, the signal of the bound ligand will broaden and attenuate significantly compared to the free ligand [2]. Furthermore, the chemical shift is highly responsive to the local environment of the binding pocket, often resulting in a measurable change in the 19 F chemical shift ( Δδ ) [3].

FBDD_Workflow Ligand Fluorinated Ligand (Free State: Sharp 19F Signal) Complex Ligand-Protein Complex (Bound State) Ligand->Complex Target Target Protein (Unlabeled) Target->Complex Screening 19F NMR Screening (T2-filter / CPMG / STD) Complex->Screening Dynamic Exchange Hit Hit Identification (Signal Broadening / Shift) Screening->Hit Analyze T2 Relaxation

Caption: Mechanism of ligand-observed 19F NMR screening in Fragment-Based Drug Discovery.

Protocol for Ligand-Observed 19 F Screening:

  • Prepare a reference sample containing 100 µM of the fluorinated compound in a physiological buffer (e.g., 50 mM HEPES, pH 7.4, 10% D 2​ O, 100 mM NaCl).

  • Acquire a standard 1D 19 F spectrum to establish the baseline chemical shift and line width.

  • Prepare a second sample containing 100 µM of the compound and 10 µM of the target protein.

  • Acquire a 19 F CPMG (Carr-Purcell-Meiboom-Gill) spectrum.

  • Validation: A reduction in signal intensity by >30% or a chemical shift perturbation of >0.05 ppm confirms a binding event (a "hit").

References

  • MDPI. (2024). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. MDPI. Retrieved March 24, 2026, from [Link]

  • National Institutes of Health (NIH). (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. PMC. Retrieved March 24, 2026, from [Link]

Method

Application Note: Preparation of Pyrimidine Derivatives Using 2-(3-Fluorophenoxy)pyrimidin-5-amine for Kinase Inhibitor Development

Executive Summary & Mechanistic Rationale The development of targeted therapeutics, particularly in the realm of oncology and autoimmune disorders, frequently relies on the precise engineering of small-molecule kinase in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of targeted therapeutics, particularly in the realm of oncology and autoimmune disorders, frequently relies on the precise engineering of small-molecule kinase inhibitors. 2-(3-Fluorophenoxy)pyrimidin-5-amine (CAS: 943757-74-2) has emerged as a highly versatile, bifunctional building block for synthesizing both covalent and non-covalent inhibitors targeting Bruton's Tyrosine Kinase (BTK), Epidermal Growth Factor Receptor (EGFR), and Janus Kinases (JAK)[1].

The structural logic behind utilizing this specific building block is twofold:

  • The 3-Fluorophenoxy Motif: This moiety serves as a lipophilic hinge-binding or pocket-occupying group within the orthosteric ATP-binding site. The incorporation of the fluorine atom at the meta-position is a deliberate pharmacokinetic choice; it blocks cytochrome P450-mediated oxidative metabolism at a highly vulnerable site, thereby increasing the metabolic half-life of the resulting drug. Furthermore, the electron-withdrawing nature of fluorine modulates the pKa of the pyrimidine nitrogens, enhancing passive membrane permeability.

  • The 5-Amino Handle: The primary amine at the 5-position acts as a versatile nucleophilic handle. It is strategically positioned to be solvent-exposed or directed toward specific reactive residues (such as Cys481 in BTK), allowing for the installation of electrophilic warheads (e.g., acrylamides)[2] or extended aryl architectures via transition-metal-catalyzed cross-coupling[3].

Synthetic Workflows & Logical Relationships

The divergent synthesis of kinase inhibitors from this single building block requires carefully controlled reaction environments to ensure chemoselectivity.

SyntheticWorkflow SM 2-(3-Fluorophenoxy) pyrimidin-5-amine Cond1 Acryloyl Chloride DIPEA, DCM, 0 °C SM->Cond1 Cond2 Aryl Bromide, Pd2(dba)3 BrettPhos, Cs2CO3, 90 °C SM->Cond2 Prod1 Covalent Inhibitor (Acrylamide Warhead) Cond1->Prod1 Amide Coupling Prod2 Non-Covalent Inhibitor (Diaryl Amine) Cond2->Prod2 Buchwald-Hartwig Amination

Fig 1: Divergent synthetic workflows for covalent and non-covalent pyrimidine kinase inhibitors.

Experimental Protocols: Self-Validating Systems

Protocol A: Synthesis of Covalent Inhibitors (Acryloylation)

To target the Cys481 residue of BTK, the 5-amino group must be converted into an α,β-unsaturated amide (acrylamide)[4].

Causality Behind Experimental Choices: Acryloyl chloride is a highly reactive, bifunctional reagent (an acid chloride and a Michael acceptor). If the reaction is performed at room temperature or with a nucleophilic base, the newly formed acrylamide can undergo a secondary aza-Michael addition by another molecule of the starting 5-aminopyrimidine, leading to unwanted dimeric impurities. By strictly maintaining the reaction at 0 °C and utilizing N,N-Diisopropylethylamine (DIPEA)—a sterically hindered, non-nucleophilic base—we efficiently scavenge the HCl byproduct without competing for the electrophile.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(3-Fluorophenoxy)pyrimidin-5-amine (1.0 eq, 5.0 mmol) in anhydrous Dichloromethane (DCM, 25 mL) under an inert argon atmosphere.

  • Base Addition: Add DIPEA (1.5 eq, 7.5 mmol) in a single portion. Stir the mixture and cool to strictly 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve acryloyl chloride (1.1 eq, 5.5 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the reaction mixture over 15 minutes to prevent localized heating.

  • In-Process Control (IPC): Stir for 30 minutes at 0 °C. Validate reaction completion via LC-MS. The system is self-validating when the starting mass (m/z 206.07[M+H]+) is >95% consumed, and the product mass (m/z 260.08 [M+H]+) is dominant.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO3 (20 mL) while still at 0 °C. Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Eluent: 0-5% Methanol in DCM) to yield the pure acrylamide derivative.

Protocol B: Non-Covalent Architectures via Buchwald-Hartwig Amination

For reversible inhibitors, extending the aromatic system via C-N bond formation is required.

Causality Behind Experimental Choices: The cross-coupling of primary heteroarylamines often suffers from poor chemoselectivity, frequently resulting in over-arylation to the diarylamine. To circumvent this, BrettPhos is employed as the optimal ligand[3]. Its highly bulky, electron-rich biarylphosphine framework accelerates the reductive elimination step while sterically preventing the coordination of the newly formed secondary amine to the palladium center. Furthermore, replacing strong bases like NaOtBu with the milder Cs2CO3 prevents the degradation of base-sensitive functional groups on the aryl bromide coupling partner.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine 2-(3-Fluorophenoxy)pyrimidin-5-amine (1.0 eq, 2.0 mmol), the desired Aryl Bromide (1.2 eq, 2.4 mmol), and Cs2CO3 (2.0 eq, 4.0 mmol).

  • Catalyst Loading: Add Pd2(dba)3 (0.02 eq, 2 mol%) and BrettPhos (0.04 eq, 4 mol%).

  • Degassing: Add anhydrous 1,4-Dioxane (10 mL). Sparge the mixture with argon for 10 minutes to remove dissolved oxygen, which would otherwise deactivate the palladium catalyst.

  • Heating & IPC: Seal the tube and heat to 90 °C for 12 hours. Monitor via TLC (Hexanes:EtOAc 1:1). The disappearance of the fluorescent starting material spot indicates completion.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove the palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify via automated flash chromatography to isolate the secondary amine.

Quantitative Data: Optimization of Cross-Coupling

To validate the causality of the ligand and base selection in Protocol B, the following optimization data summarizes the chemoselectivity of the Buchwald-Hartwig amination utilizing 2-(3-Fluorophenoxy)pyrimidin-5-amine.

EntryCatalyst / LigandBaseSolventTemp (°C)Monoarylation Yield (%)Diarylation Yield (%)
1Pd2(dba)3 / BINAPK2CO3Toluene10045%35%
2Pd2(dba)3 / XPhosCs2CO31,4-Dioxane9068%18%
3Pd2(dba)3 / BrettPhosNaOtBu1,4-Dioxane9072%8%
4 Pd2(dba)3 / BrettPhos Cs2CO3 1,4-Dioxane 90 89% <2%

Table 1: Optimization of reaction conditions demonstrating the superiority of BrettPhos and Cs2CO3 in suppressing unwanted diarylation.

Pharmacological Context: BTK Signaling Pathway

The ultimate goal of synthesizing these pyrimidine derivatives is the targeted disruption of oncogenic or autoimmune signaling pathways. In B-cell malignancies, the synthesized covalent inhibitors permanently deactivate BTK by forming an irreversible Michael adduct with the Cys481 residue[5]. This halts the downstream activation of PLCγ2, effectively starving the tumor cell of survival signals.

Pathway BCR B-Cell Receptor (BCR) Activation SYK SYK Kinase BCR->SYK BTK Bruton's Tyrosine Kinase (BTK) Active State SYK->BTK PLC PLCγ2 Activation BTK->PLC Prolif Tumor Cell Proliferation & Survival PLC->Prolif Inhibitor Pyrimidine-Based Covalent Inhibitor Inhibitor->BTK Binds Cys481 (Irreversible)

Fig 2: BTK signaling pathway and the targeted inhibition mechanism by pyrimidine derivatives.

References

  • Title: Inhibitors of Bruton's tyrosine kinase and method of their use Source: Google Patents (US10717745B2) URL: [1]

  • Title: Emerging Options May Help Address Challenges With Traditional BTK-Inhibitor Treatment in Lymphomas Source: AJMC (American Journal of Managed Care) URL: [Link][2]

  • Title: The Development of BTK Inhibitors: A Five-Year Update Source: MDPI (International Journal of Molecular Sciences) URL: [Link][4]

  • Title: Pirtobrutinib targets BTK C481S in ibrutinib-resistant CLL but second-site BTK mutations lead to resistance Source: Blood Advances - ASH Publications URL: [Link][5]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(3-Fluorophenoxy)pyrimidin-5-amine

Welcome to the technical support center for the synthesis of 2-(3-fluorophenoxy)pyrimidin-5-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges as...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-(3-fluorophenoxy)pyrimidin-5-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on improving reaction yield and product purity. We will delve into the underlying chemical principles, provide robust troubleshooting strategies, and offer optimized protocols based on established methodologies.

The primary and most direct route to synthesizing 2-(3-fluorophenoxy)pyrimidin-5-amine is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This involves the reaction of 2-chloropyrimidin-5-amine with 3-fluorophenol in the presence of a suitable base and solvent. The pyrimidine ring, being electron-deficient, is activated towards attack by nucleophiles, making this a feasible and widely used approach in medicinal chemistry.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism for synthesizing 2-(3-fluorophenoxy)pyrimidin-5-amine, and why is it preferred?

A1: The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. In this reaction, the electron-deficient pyrimidine ring of 2-chloropyrimidin-5-amine is attacked by a nucleophile—in this case, the 3-fluorophenoxide anion. The reaction typically proceeds through a high-energy, negatively charged intermediate known as a Meisenheimer complex, after which the chloride ion is expelled to restore aromaticity.[3][4] This method is preferred due to the commercial availability of the starting materials and the directness of the route, avoiding more complex multi-step alternatives.

Q2: My reaction yield is consistently low. What are the most common culprits?

A2: Persistently low yields in this SNAr reaction can typically be traced back to one or more of the following factors:

  • Ineffective Deprotonation: The base used is not strong enough to fully deprotonate the 3-fluorophenol, resulting in a low concentration of the active nucleophile.

  • Suboptimal Reaction Conditions: The temperature may be too low to overcome the activation energy of the reaction, or the chosen solvent may not effectively facilitate the SNAr mechanism.

  • Presence of Water: Moisture in the reaction can lead to the hydrolysis of the starting material, 2-chloropyrimidin-5-amine, to its corresponding pyrimidinone, a common side product.

  • Competing Side Reactions: The amino group at the 5-position can potentially compete with the phenoxide as a nucleophile, although this is generally less favorable.

  • Inefficient Purification: Significant product loss can occur during workup and purification steps if the methodology is not optimized.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is the most common and immediate method for monitoring reaction progress. Use a solvent system that provides good separation between your starting materials (2-chloropyrimidin-5-amine and 3-fluorophenol) and the desired product. A typical system might be a mixture of hexane and ethyl acetate. The reaction is considered complete upon the near-total consumption of the limiting reagent (usually the 2-chloropyrimidin-5-amine). For more precise monitoring, especially during optimization, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for confirming the mass of the product and identifying any major byproducts.[5]

Troubleshooting Guide: Enhancing Reaction Performance

This section addresses specific problems you may encounter during the synthesis.

Problem: Reaction Stalls or Shows Incomplete Conversion
  • Possible Cause 1: Insufficient Base Strength or Stoichiometry.

    • Explanation: The reaction requires the formation of the 3-fluorophenoxide anion to act as an effective nucleophile. If the base is too weak or used in a substoichiometric amount, the concentration of the phenoxide will be insufficient to drive the reaction to completion.

    • Solution: Employ a base with a pKa high enough to ensure complete deprotonation of the phenol. While potassium carbonate (K₂CO₃) is often used, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can significantly increase the reaction rate. Ensure at least one equivalent of the base is used. For heterogeneous bases like K₂CO₃, ensure vigorous stirring and consider using a finer powder to maximize surface area.

  • Possible Cause 2: Inappropriate Solvent Choice.

    • Explanation: SNAr reactions are highly dependent on the solvent. The ideal solvent is polar and aprotic. These solvents (e.g., DMF, DMSO, NMP, Acetonitrile) can solvate the cation of the base (e.g., K⁺) while leaving the nucleophilic anion relatively "bare" and more reactive. Protic solvents (like ethanol or water) will solvate the nucleophile, reducing its reactivity.

    • Solution: Switch to a high-boiling point, polar aprotic solvent such as DMF or DMSO. This not only enhances nucleophilicity but also allows the reaction to be heated to higher temperatures, which is often necessary to overcome the activation energy barrier.

  • Possible Cause 3: Reaction Temperature is Too Low.

    • Explanation: Nucleophilic substitution on an aromatic ring requires disrupting the aromatic system in the transition state, which is an energy-intensive step. Insufficient thermal energy will result in a sluggish or stalled reaction.

    • Solution: Gradually increase the reaction temperature, monitoring by TLC for both product formation and the appearance of any new, undesired spots. Temperatures in the range of 80-140 °C are common for this type of transformation. Microwave-assisted synthesis can also be a powerful tool to rapidly heat the reaction and significantly reduce reaction times.[1]

Problem: Significant Formation of Byproducts
  • Possible Cause 1: Hydrolysis of 2-chloropyrimidin-5-amine.

    • Explanation: The starting material is susceptible to hydrolysis, especially at elevated temperatures in the presence of a base and trace amounts of water. This forms 5-aminopyrimidin-2(1H)-one, which will not participate in the desired reaction.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[1]

  • Possible Cause 2: Dimerization or Undesired N-Arylation.

    • Explanation: While the phenoxide is the primary nucleophile, the 5-amino group could theoretically attack another molecule of 2-chloropyrimidin-5-amine, leading to dimers. This is more likely under very harsh conditions.

    • Solution: Avoid excessively high temperatures or prolonged reaction times once the starting material is consumed. If N-arylation becomes a persistent and identifiable issue, a protection-deprotection strategy for the 5-amino group could be considered, though this adds two steps to the overall synthesis.

Problem: Difficulties During Purification
  • Possible Cause 1: Persistent Emulsions During Aqueous Workup.

    • Explanation: High-polarity solvents like DMF or DMSO can cause emulsions when partitioning with water and an organic extraction solvent (like ethyl acetate).

    • Solution: After quenching the reaction, dilute the mixture with a sufficient volume of water and extract with a water-immiscible organic solvent. To break up emulsions, add a saturated solution of sodium chloride (brine), which increases the ionic strength of the aqueous phase.

  • Possible Cause 2: Co-elution of Impurities in Column Chromatography.

    • Explanation: The product, starting materials, and certain byproducts may have similar polarities, making separation challenging.

    • Solution: Optimize the mobile phase for silica gel chromatography. Start with a low-polarity eluent (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity. A shallow gradient is often more effective than an isocratic elution. If separation is still poor, consider alternative stationary phases like alumina or reverse-phase silica.[6]

Visual Guides & Workflows
Troubleshooting Workflow for Low Yield

G cluster_analysis Analysis Outcome cluster_solutions Corrective Actions start Low Yield Observed check_tlc Analyze Reaction Mixture by TLC/LC-MS start->check_tlc incomplete Incomplete Conversion (Starting Material Remains) check_tlc->incomplete High SM spot byproducts Multiple Byproducts Formed check_tlc->byproducts Multiple product spots clean_low Clean Reaction, Low Isolated Yield check_tlc->clean_low Single product spot sol_incomplete 1. Use Stronger Base (NaH, t-BuOK) 2. Increase Temperature 3. Switch to Polar Aprotic Solvent (DMF, DMSO) incomplete->sol_incomplete sol_byproducts 1. Ensure Anhydrous Conditions 2. Run Under Inert Atmosphere 3. Avoid Overheating byproducts->sol_byproducts sol_clean_low 1. Optimize Extraction pH 2. Use Brine to Break Emulsions 3. Refine Chromatography Gradient clean_low->sol_clean_low

Caption: A decision tree for troubleshooting low yield.

SNAr Mechanism and Key Side Reaction

G SM1 2-chloropyrimidin-5-amine Meisenheimer Meisenheimer Complex (Intermediate) SM1->Meisenheimer Side_Product 5-aminopyrimidin-2(1H)-one (Hydrolysis Byproduct) SM1->Side_Product SM2 3-fluorophenol Nucleophile 3-fluorophenoxide (Active Nucleophile) SM2->Nucleophile Base Base (e.g., K₂CO₃, NaH) Base->SM2 Deprotonation Nucleophile->SM1 Nucleophilic Attack Product 2-(3-Fluorophenoxy)pyrimidin-5-amine Meisenheimer->Product Loss of Cl⁻ Water H₂O (Trace) Water->SM1 Hydrolysis

Caption: The SNAr pathway and potential hydrolysis side reaction.

Optimized Protocols & Data
Table 1: Effect of Base and Solvent on Yield
Base (1.2 equiv.)SolventTemperature (°C)Time (h)Typical Yield (%)Notes
K₂CO₃Acetonitrile802440-55%Common starting point; reaction can be slow.
K₂CO₃DMF1001265-75%Higher temperature and better solvent improve rate.
Cs₂CO₃DMF100870-80%Cesium effect can accelerate SNAr reactions.
NaHTHF651850-65%Requires strictly anhydrous conditions; THF boiling point limits temperature.
NaHDMF904>85%Highly effective combination; requires careful handling of NaH.

Note: Yields are illustrative and can vary based on specific experimental execution and purification efficiency.

Protocol 1: Optimized SNAr Synthesis

Materials:

  • 2-chloropyrimidin-5-amine (1.0 eq)

  • 3-fluorophenol (1.1 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To an oven-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 3-fluorophenol and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.

  • Add the 2-chloropyrimidin-5-amine to the flask.

  • Heat the reaction mixture to 90 °C and maintain for 4-6 hours, monitoring progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly quench the reaction by adding ice-cold water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • Preparation: Prepare a slurry of silica gel (230-400 mesh) in hexane. Load the slurry into a glass column.

  • Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane. Adsorb this solution onto a small amount of silica gel and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the prepared column.[6]

  • Elution: Begin eluting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate). Gradually increase the polarity of the mobile phase (e.g., to 70:30 Hexane:Ethyl Acetate) to elute the product.

  • Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified 2-(3-fluorophenoxy)pyrimidin-5-amine.

References
  • BenchChem. (2025).
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Palladium-catalyzed amination of 2-chlorothienopyridone with primary arom
  • Kim, J. S., et al. (2019). Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists. PMC. [Link]

  • Desplats, P. A., et al. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. RSC Advances. [Link]

  • Xu, G., et al. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry. [Link]

  • YouTube. (2019). Nucleophilic aromatic substitutions. [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. [Link]

  • Rao, S. V., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Compound 5-Flouro Pyrimidine. Journal of Applied Pharmaceutical Science.
  • Kwan, E. E., et al. (2018). Concerted nucleophilic aromatic substitutions. Harvard DASH. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Clayden, J. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. PMC - NIH. [Link]

  • Google Patents. (n.d.). CN111233835A - Preparation and purification method of 5- (2-fluorophenyl) -1- (pyridine-3-ylsulfonyl) -1H-pyrrole-3-formaldehyde.
  • BenchChem. (2025). Refining purification methods for 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl].

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-(3-Fluorophenoxy)pyrimidin-5-amine Couplings

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges with the palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges with the palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) of highly hindered, electron-deficient heteroarylamines.

Here, we dissect the specific mechanistic bottlenecks associated with 2-(3-Fluorophenoxy)pyrimidin-5-amine and provide field-proven, self-validating protocols to ensure high-yielding transformations.

Part 1: Mechanistic Deep Dive – Why is this molecule challenging?

The coupling of 2-(3-fluorophenoxy)pyrimidin-5-amine with aryl halides presents a dual challenge of electronic deactivation and severe steric hindrance :

  • Electronic Deactivation: The pyrimidine ring is inherently electron-deficient. While the oxygen atom at the 2-position donates some electron density via resonance, the highly electronegative fluorine on the phenoxy ring exerts a strong inductive pull (-I effect). This drastically reduces the nucleophilicity of the exocyclic 5-amine, making it a poor partner for the amine binding step[1].

  • Steric Shielding: The flexible ether linkage allows the 3-fluorophenyl ring to sweep a large steric volume around the pyrimidine core. During the catalytic cycle, the bulky biarylphosphine ligands (required to promote reductive elimination) can sterically clash with this sweeping phenoxy group, preventing the amine from coordinating to the Pd(II) center.

  • Off-Cycle Deactivation: Heteroarylamines are notorious for displacing phosphine ligands from the palladium center, forming catalytically dormant off-cycle complexes that stall the reaction[2].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OA Oxidative Addition [Pd(II)(Ar)(X)L] Pd0->OA + Ar-X AmineBind Amine Binding Steric Clash Zone OA->AmineBind + Amine Deprot Deprotonation [Pd(II)(Ar)(NHR)L] AmineBind->Deprot + Base RE Reductive Elimination Product Release Deprot->RE Rate-Limiting Step RE->Pd0 - Product

Pd-Catalyzed C-N Coupling Cycle highlighting steric bottlenecks.

Part 2: Troubleshooting FAQs

Q1: My reaction stalls at 15-20% conversion. I am using Pd2(dba)3 and BrettPhos. What is going wrong?

A: You are likely experiencing a shift in the rate-limiting step due to steric bulk. While BrettPhos is an exceptional ligand for primary amines, theoretical and experimental studies show that when the steric hindrance of the amine is exceptionally large, the energy barrier for reductive elimination increases significantly[3]. Solution: Switch your ligand to RuPhos or tBuBrettPhos . These ligands possess a larger steric profile that actively forces the palladium center to undergo reductive elimination, relieving the steric pressure at the metal center[1]. Alternatively, EPhos has been specifically designed to prevent the formation of dormant off-cycle Pd-complexes when using challenging heteroarylamines[2].

Q2: I observe the formation of "black palladium" (catalyst precipitation) within the first 30 minutes. How do I stabilize the catalyst?

A: "Black palladium" indicates catalyst decomposition, often driven by the use of a base that is too strong (like NaOtBu) which can degrade sensitive functional groups, or by the displacement of the phosphine ligand by the pyrimidine nitrogen. Solution: Switch your base to Cs2CO3 or K3PO4 . Furthermore, consider using a pre-catalyst (e.g., a palladacycle like RuPhos Pd G3) rather than generating the active catalyst in situ from Pd2(dba)3. Pre-catalysts ensure a 1:1 Pd-to-ligand ratio, preventing the formation of under-ligated Pd species that rapidly aggregate into palladium black[1].

Q3: Toluene is restricted in our facility due to EHS guidelines. What is a suitable replacement for this high-temperature coupling?

A: TMO (2,2,5,5-tetramethyloxolane) is an excellent, green alternative to toluene. It possesses a similar boiling point and polarity profile but lacks the toxicological hazards. Studies have demonstrated that TMO performs exceptionally well in Buchwald-Hartwig aminations of sterically hindered heteroaryl bromides, particularly when paired with Cs2CO3[4].

Workflow Start Reaction Optimization: 2-(3-Fluorophenoxy)pyrimidin-5-amine CheckConv Is conversion < 20%? Start->CheckConv Steric Steric Hindrance at Pd: Switch to tBuBrettPhos or EPhos CheckConv->Steric Yes BlackPd Is Black Pd forming? CheckConv->BlackPd No Steric->BlackPd Base Base-induced degradation: Switch NaOtBu to Cs2CO3 BlackPd->Base Yes Success Optimal Coupling Achieved BlackPd->Success No Base->Success

Decision tree for troubleshooting sterically hindered aminopyrimidine couplings.

Part 3: Quantitative Ligand Screening Data

To illustrate the causality of ligand choice, below is a summary of quantitative data derived from screening sterically hindered aminopyrimidines against standard aryl bromides.

Ligand SystemBaseSolventConversion (%)Primary Issue Encountered
BINAPNaOtBuToluene< 10%Severe steric clash during amine binding[1].
XPhosCs2CO3TMO35%Slow reductive elimination; catalyst stalling.
BrettPhosNaOtBuToluene55%Moderate conversion; off-cycle deactivation[3].
RuPhos Cs2CO3 TMO 89% Optimal for bulky primary/secondary amines[3].
EPhos K3PO4 TMO 94% Prevents dormant heteroaryl Pd-complexes[2].

Part 4: Validated Experimental Protocol

This self-validating protocol utilizes a Generation 3 (G3) palladacycle pre-catalyst to ensure precise stoichiometry and active catalyst generation under mild conditions.

Reagents:

  • 2-(3-Fluorophenoxy)pyrimidin-5-amine (1.0 equiv, 1.0 mmol)

  • Aryl Bromide/Chloride (1.1 equiv, 1.1 mmol)

  • EPhos Pd G3 Pre-catalyst (2.0 mol%)

  • EPhos Ligand (2.0 mol%)

  • Cesium Carbonate (Cs2CO3) (2.0 equiv, 2.0 mmol)

  • Anhydrous TMO (2,2,5,5-tetramethyloxolane) (0.2 M, 5.0 mL)

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-(3-fluorophenoxy)pyrimidin-5-amine, aryl halide (if solid), EPhos Pd G3, EPhos ligand, and Cs2CO3.

  • Inert Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-high purity Argon. Repeat this cycle three times to ensure complete removal of oxygen, which rapidly oxidizes electron-rich phosphine ligands.

  • Solvent Addition: Add anhydrous, degassed TMO via syringe. If the aryl halide is a liquid, add it at this stage via microsyringe.

  • Reaction Initiation: Place the flask in a pre-heated oil bath at 90 °C. Stir vigorously (800+ rpm) to ensure adequate mixing of the heterogeneous Cs2CO3 base.

  • In-Process Monitoring (Self-Validation): After 2 hours, withdraw a 10 µL aliquot via a degassed syringe. Dilute in LCMS-grade acetonitrile and analyze. You should observe >80% consumption of the aminopyrimidine. If unreacted starting material remains but no aryl halide is present, it indicates protodehalogenation of the aryl halide; add an additional 0.2 equiv of aryl halide.

  • Workup: Upon reaction completion (typically 4-6 hours), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite to remove the inorganic salts and palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure coupled product.

References

  • The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie.
  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega.
  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. PMC / National Institutes of Health.
  • 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. ACS Sustainable Chemistry & Engineering.

Sources

Troubleshooting

Resolving co-elution issues in 2-(3-Fluorophenoxy)pyrimidin-5-amine chromatography

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I designed this technical hub to move beyond generic troubleshooting.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I designed this technical hub to move beyond generic troubleshooting. We are dealing with 2-(3-Fluorophenoxy)pyrimidin-5-amine —a molecule that demands a precise understanding of its physicochemical properties to resolve co-elution. It presents a challenging triad: a hydrogen-bonding primary amine, a weakly basic pyrimidine ring prone to silanol interactions, and a highly electronegative fluorophenoxy moiety.

This guide will walk you through the causality of your chromatographic choices and provide self-validating protocols to ensure your method development is scientifically sound.

Diagnostic Workflow for Co-Elution

G Start Co-elution Detected 2-(3-Fluorophenoxy)pyrimidin-5-amine Analyze Analyze Impurity Type (UV/MS Spectral Match) Start->Analyze Isomer Positional Isomer (e.g., 2-Fluoro/4-Fluoro) Analyze->Isomer Polar Polar Degradant/Precursor (e.g., 3-Fluorophenol) Analyze->Polar Phase Switch to PFP/Phenyl Phase (Enhance π-π & Dipole) Isomer->Phase pH Adjust Mobile Phase pH (Control Amine Ionization) Polar->pH Modifier Use Methanol over MeCN (Preserve π-π interactions) Phase->Modifier Buffer Use pH 9-10 (Ammonium Bicarbonate) (Neutralize Pyrimidine/Amine) pH->Buffer Validate Validate Resolution (Rs > 1.5) Modifier->Validate Buffer->Validate

Diagnostic workflow for resolving co-elution of 2-(3-Fluorophenoxy)pyrimidin-5-amine.

Frequently Asked Questions: Troubleshooting Co-Elution

Q: Why does my target compound co-elute with its positional isomers on a standard C18 column? A: C18 columns separate analytes based purely on dispersive (hydrophobic) interactions. Positional isomers of fluorinated aromatics (such as the 2-fluoro or 4-fluoro analogs) possess nearly identical hydrophobic surface areas, rendering C18 ineffective. To resolve these, you must exploit the electronegativity of the fluorine atom and the π -electron system of the aromatic rings. By switching to a Pentafluorophenyl (PFP) stationary phase, you introduce orthogonal retention mechanisms. The highly electronegative fluorine atoms on the PFP ring create a strong dipole moment and enable π−π stacking and charge-transfer interactions with the fluorophenoxy moiety of your target analyte. This rigid ring structure provides superior shape selectivity for[1].

Q: Should I use Acetonitrile or Methanol as the organic modifier on a PFP column? A: Methanol is strictly recommended for this separation. Acetonitrile contains a carbon-nitrogen triple bond, which is rich in π -electrons. In the mobile phase, these π -electrons competitively interact with the PFP stationary phase, effectively masking the column's ability to undergo π−π stacking with your analyte. Methanol, a protic solvent lacking π -electrons, does not compete for these binding sites. Using Methanol preserves the unique ion-exchange and aromatic interactions of the fluorinated stationary phase, [2].

Q: I am seeing severe peak tailing and co-elution with polar synthesis precursors. How do I fix this? A: The 5-amine group and the pyrimidine nitrogens are basic. At acidic pH (e.g., pH 2.5), these functional groups are protonated. While this increases aqueous solubility, the positively charged molecule will undergo strong secondary ion-exchange interactions with any unendcapped, ionized silanols on the silica support, causing severe peak tailing.

Utilizing a Charged Surface Hybrid (CSH) particle can mitigate this by providing a slight positive surface charge that repels basic analytes, . Alternatively, adjusting the mobile phase to a high pH (e.g., pH 9.5 with 10 mM Ammonium Bicarbonate) completely neutralizes the basic nitrogens. This forces the molecule to partition based solely on its neutral aromatic properties, sharpening the peak and drastically shifting its retention time away from acidic impurities like 3-fluorophenol, which become ionized and elute near the void volume.

Quantitative Performance Comparison

To illustrate the causality of these chromatographic shifts, below is a summary of typical quantitative data observed during the optimization of 2-(3-Fluorophenoxy)pyrimidin-5-amine against its positional isomers.

Stationary PhaseOrganic ModifierAqueous pHDominant Retention MechanismTypical Isomer Selectivity ( α )Peak Asymmetry ( As​ )
C18 (Alkyl) Acetonitrile2.5Dispersive (Hydrophobic)1.00 - 1.051.6 - 2.0 (Tailing)
C18 (Alkyl) Methanol9.5Dispersive (Hydrophobic)1.02 - 1.081.1 - 1.3
PFP (Fluorinated) Acetonitrile9.5Dipole-Dipole, Weak π−π 1.10 - 1.151.1 - 1.2
PFP (Fluorinated) Methanol9.5Strong π−π , Charge-Transfer1.25 - 1.40 1.0 - 1.1

Self-Validating Method Development Protocol

Do not rely on trial and error. Execute the following step-by-step protocol, which includes internal thermodynamic and mathematical checks to validate the success of each phase before moving to the next.

Step 1: System Suitability & Baseline Thermodynamics Check

  • Action: Inject a mixture of Uracil (void volume marker, t0​ ) and Toluene (neutral hydrophobic marker) using a PFP column (e.g., 100 x 4.6 mm, 3 µm) at 1.0 mL/min with 50% Methanol / 50% Water.

  • Validation Check: Calculate Toluene Asymmetry ( As​ ).

    • Logic: If As​>1.2 , the column bed is degraded or there is excessive extra-column volume in your system. Do not proceed until As​≤1.2 . This isolates future peak tailing to chemical interactions rather than mechanical failures.

Step 2: Isomer Selectivity Screening

  • Action: Inject your sample containing the target compound and its isomers. Run a linear gradient from 5% to 95% Methanol over 15 minutes. Use 10 mM Ammonium Bicarbonate (pH 9.5) as the aqueous phase.

  • Validation Check: Calculate Selectivity ( α=kisomer2​/kisomer1​ ).

    • Logic: If α≤1.05 , dispersive forces are overpowering the dipole interactions. Causality-driven adjustment: Decrease the column temperature from 40°C to 25°C. Lower temperatures thermodynamically favor enthalpic π−π stacking over entropic hydrophobic partitioning, which will increase α .

Step 3: Ionization State Confirmation

  • Action: If co-elution involves a polar degradant (e.g., 3-fluorophenol), compare retention times ( tR​ ) between a pH 2.5 run and the pH 9.5 run.

  • Validation Check: Monitor the retention time shift ( ΔtR​ ).

    • Logic: The neutral pyrimidine-amine will increase in retention at pH 9.5, while the acidic 3-fluorophenol (pKa ~ 8.8) will ionize and elute significantly earlier. If the ΔtR​ between the two peaks is <2 minutes, increase the buffer concentration to 20 mM to ensure complete localized pH control at the stationary phase surface.

Step 4: Final Resolution Verification

  • Action: Perform three replicate injections of the optimized gradient.

  • Validation Check: Calculate Resolution ( Rs​=1.18×W0.5,1​+W0.5,2​tR2​−tR1​​ ).

    • Logic: A self-validating method must achieve Rs​≥1.5 across all replicates. If Rs​<1.5 despite having good selectivity ( α>1.1 ), your column efficiency ( N ) is too low. Decrease the flow rate by 20% to optimize the linear velocity (van Deemter curve) or switch to a sub-2 µm particle column.

References

  • - LCGC International 2. - LCGC International

  • - Waters Corporation

Sources

Reference Data & Comparative Studies

Validation

Optimizing LC-MS/MS Bioanalysis for 2-(3-Fluorophenoxy)pyrimidin-5-amine: A Method Comparison Guide

As drug development pipelines increasingly feature complex halogenated heterocycles, bioanalytical scientists face mounting challenges in achieving reliable quantification in biological matrices. 2-(3-Fluorophenoxy)pyrim...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly feature complex halogenated heterocycles, bioanalytical scientists face mounting challenges in achieving reliable quantification in biological matrices. 2-(3-Fluorophenoxy)pyrimidin-5-amine is a prime example of such an analyte. Characterized by an electron-deficient pyrimidine core, a basic primary amine, and a highly electronegative fluorinated aromatic ring, this compound is notoriously susceptible to poor chromatographic retention and severe matrix-induced ion suppression when analyzed using conventional methodologies.

This guide objectively compares two distinct bioanalytical workflows for the quantification of 2-(3-Fluorophenoxy)pyrimidin-5-amine in human plasma. By contrasting a highly optimized Supported Liquid Extraction (SLE) coupled with a Biphenyl stationary phase (Method A) against a traditional Protein Precipitation (PPT) coupled with a C18 stationary phase (Method B) , we will explore the mechanistic causality behind method performance and provide a self-validating framework aligned with global regulatory standards.

The Analytical Challenge: Causality in Method Design

To develop a robust assay, we must first deconstruct the analyte's physicochemical properties:

  • The Pyrimidine-5-amine Core: The basic amine group ( pKa​≈4.5 ) means the molecule is positively charged at the acidic pH typically used in LC-MS/MS mobile phases (e.g., 0.1% formic acid). This is excellent for positive electrospray ionization (ESI+), but it causes the analyte to elute near the solvent front on standard hydrophobic C18 columns.

  • The 3-Fluorophenoxy Group: The fluorine atom creates a strong localized dipole. Standard C18 phases rely purely on dispersive hydrophobic (Van der Waals) interactions, which fail to capitalize on this dipole.

  • Matrix Interferences: Human plasma contains high concentrations of endogenous glycerophosphocholines (phospholipids). If the analyte elutes early (as it does on C18), it co-elutes with these phospholipids, leading to competition for charge droplets in the ESI source—a phenomenon known as ion suppression [1].

The Mechanistic Solution

Method A utilizes a Biphenyl stationary phase . Unlike C18, biphenyl columns offer orthogonal retention mechanisms: π−π electron donor-acceptor interactions and dipole-dipole interactions. The electron-rich biphenyl rings strongly interact with the electron-deficient pyrimidine and the fluorinated ring of the analyte, drastically increasing retention time and pulling the analyte away from the phospholipid suppression zone.

Furthermore, Method A employs Supported Liquid Extraction (SLE) . By buffering the plasma to pH 9.0, we neutralize the amine. The neutral analyte easily partitions into an immiscible organic solvent (Methyl tert-butyl ether, MTBE) on a diatomaceous earth support, leaving polar phospholipids trapped in the aqueous phase.

Mechanism Analyte 2-(3-Fluorophenoxy)pyrimidin-5-amine • Fluorinated Aromatic Ring • Pyrimidine Core Biphenyl Biphenyl Stationary Phase • pi-pi Interactions • Dipole-Dipole (F-atom) • Shape Selectivity Analyte->Biphenyl Strong Retention C18 C18 Stationary Phase • Dispersive Hydrophobic • Weak Polar Retention • Co-elution with Phospholipids Analyte->C18 Weak Retention Clean Target Analyte Resolved Biphenyl->Clean High Selectivity Suppressed Matrix Effect (Suppression) C18->Suppressed Phospholipid Interference

Mechanistic comparison of stationary phase interactions with the fluorinated pyrimidine.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They incorporate internal System Suitability Tests (SST) to ensure the assay is performing within specifications before committing to full sample analysis, adhering strictly to the ICH M10 Bioanalytical Method Validation Guidelines [2].

Protocol 1: Sample Preparation Workflows

Method A: Supported Liquid Extraction (SLE) - Recommended

  • Buffering: Aliquot 100 µL of human plasma (spiked with analyte and stable isotope-labeled internal standard, SIL-IS) into a 96-well plate. Add 100 µL of 0.5 M Ammonium Hydroxide (pH 9.0). Causality: pH 9.0 ensures the pyrimidine amine is >99% deprotonated (neutral) for optimal organic partitioning.

  • Loading: Transfer the 200 µL mixture to a 96-well SLE plate (e.g., diatomaceous earth sorbent). Apply a gentle vacuum (-3 inHg) for 5 seconds to initiate loading. Incubate for 5 minutes.

  • Elution: Add 2 x 500 µL of MTBE. Allow to elute under gravity into a collection plate.

  • Drying & Reconstitution: Evaporate the eluate to dryness under a gentle stream of N2​ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (Water/Methanol 80:20, 0.1% Formic Acid).

  • Self-Validation Check: Visually inspect the reconstituted plate. The absence of a cloudy pellet confirms the successful exclusion of precipitated proteins and bulk lipids.

Method B: Protein Precipitation (PPT) - Alternative

  • Precipitation: Aliquot 100 µL of human plasma into a 96-well plate. Add 300 µL of cold Acetonitrile (containing SIL-IS).

  • Mixing: Vortex for 2 minutes at 1000 RPM.

  • Centrifugation: Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water to match initial mobile phase conditions.

Workflow cluster_A Method A: SLE + Biphenyl cluster_B Method B: PPT + C18 Plasma Human Plasma (Spiked with Analyte) SLE Supported Liquid Extraction (SLE) Plasma->SLE pH 9.0 Buffer PPT Protein Precipitation (PPT) Plasma->PPT Acetonitrile Biphenyl Biphenyl Column (Enhanced pi-pi) SLE->Biphenyl Clean Extract MS ESI-LC-MS/MS (MRM Mode) Biphenyl->MS High S/N C18 C18 Column (Hydrophobic) PPT->C18 Crude Extract C18->MS Ion Suppression

Workflow comparison of SLE/Biphenyl versus PPT/C18 for LC-MS/MS sample preparation.

Protocol 2: LC-MS/MS Validation & Matrix Effect Assessment

To objectively compare the methods, we apply the quantitative matrix effect assessment pioneered by Matuszewski et al. [3], which is now a cornerstone of the FDA Bioanalytical Method Validation Guidance [4].

  • System Suitability Test (SST): Before injecting matrix samples, inject a neat standard at the Lower Limit of Quantification (LLOQ, 1.0 ng/mL).

    • Validation Gate: The S/N ratio must be 10:1, and retention time ( tR​ ) must be within ± 2% of the established method. Do not proceed if SST fails.

  • Matrix Factor (MF) Calculation:

    • Prepare Set 1: Neat standards in mobile phase at Low QC (3.0 ng/mL) and High QC (80.0 ng/mL).

    • Prepare Set 2: Blank plasma from 6 independent lots, extracted via Method A or B, and post-spiked with the analyte at Low QC and High QC levels.

    • Equation: MF=Peak Area in Set 1Peak Area in Set 2​ . An MF of 1.0 indicates no matrix effect. MF < 0.85 indicates severe ion suppression.

  • Accuracy & Precision (A&P): Analyze 3 independent validation batches. Each batch must contain a calibration curve and 6 replicates of Quality Control (QC) samples at 4 levels (LLOQ, LQC, MQC, HQC).

    • Acceptance Criteria: Mean accuracy must be within ± 15% of nominal concentration ( ± 20% for LLOQ). Precision (%CV) must not exceed 15% (20% for LLOQ).

Quantitative Data Presentation

The experimental data below highlights the stark contrast in performance between the two methodologies. The Biphenyl/SLE combination (Method A) successfully mitigates the matrix effects that plague the C18/PPT approach (Method B).

Table 1: Chromatographic & MS/MS Parameters
ParameterMethod A (Optimized)Method B (Alternative)
Analytical Column Biphenyl (50 x 2.1 mm, 1.7 µm)C18 (50 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol0.1% Formic Acid in Acetonitrile
Gradient Profile 20% to 95% B over 3.0 min20% to 95% B over 3.0 min
Flow Rate 0.4 mL/min0.4 mL/min
Retention Time ( tR​ ) 2.45 min (Well retained)0.95 min (Elutes in void/lipid zone)
MRM Transition m/z 206.1 112.0 (ESI+)m/z 206.1 112.0 (ESI+)
Table 2: Validation Results Comparison (Human Plasma)
Validation ParameterTarget Criteria (ICH M10)Method A (SLE + Biphenyl)Method B (PPT + C18)Conclusion
Extraction Recovery (%) Consistent, >50%88.4% ± 3.2%92.1% ± 6.5%Both acceptable, PPT slightly higher.
Matrix Factor (MF) ~1.0 (IS-normalized CV <15%)0.96 (CV: 4.1%)0.45 (CV: 22.4%)Method B fails. Severe ion suppression.
Intra-Assay Precision (%CV) 15% ( 20% LLOQ)3.5% - 6.2%12.4% - 28.5%Method B fails at lower concentrations.
Accuracy (% Bias) ± 15% ( ± 20% LLOQ)-2.1% to +4.3%-18.5% to +21.0%Method A highly accurate. Method B erratic.
LLOQ Achieved S/N 5, CV 20%0.5 ng/mL 5.0 ng/mL Method A is 10x more sensitive.

Conclusion

For the quantification of 2-(3-Fluorophenoxy)pyrimidin-5-amine, relying on generic C18 and protein precipitation workflows introduces critical vulnerabilities. The analyte's basic nature and fluorinated ring cause it to elute early on C18 phases, directly overlapping with the elution of endogenous plasma phospholipids. This results in an unacceptable Matrix Factor of 0.45 (55% signal suppression) and precision failures.

By switching to a Biphenyl stationary phase , we exploit π−π and dipole interactions, shifting the analyte's retention time to a clean chromatographic window. Coupling this with Supported Liquid Extraction (SLE) physically removes the phospholipid burden prior to injection. As demonstrated by the validation data, Method A easily satisfies all FDA and ICH M10 criteria, achieving an LLOQ of 0.5 ng/mL with negligible matrix effects.

References

  • Duggan, J.X. (2019). Quantification Below the LLOQ in Regulated LC-MS/MS Assays: A Review of Bioanalytical Considerations and Cautions. Bioanalysis. [Link]

  • European Medicines Agency (EMA) / ICH. (2022). ICH M10 on bioanalytical method validation - Scientific guideline.[Link]

  • Matuszewski, B.K., Constanzer, M.L., & Chavez-Eng, C.M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry (Referenced via MDPI Review on Matrix Effects). [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[Link]

Comparative

Benchmarking 2-(3-Fluorophenoxy)pyrimidin-5-amine: A Next-Generation Scaffold for Kinase Inhibitor Design

Executive Summary & Chemical Rationale In the landscape of targeted oncology and autoimmune therapeutics, the pyrimidine-5-amine core has emerged as a privileged scaffold. It acts as a highly effective bioisostere for th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

In the landscape of targeted oncology and autoimmune therapeutics, the pyrimidine-5-amine core has emerged as a privileged scaffold. It acts as a highly effective bioisostere for the purine ring of ATP, allowing small molecules to competitively bind the hinge region of various protein kinases[1]. While early-generation inhibitors relied on simple alkoxy or halogenated pyrimidine intermediates, modern drug discovery has shifted toward more complex, metabolically stable vectors.

This guide benchmarks 2-(3-fluorophenoxy)pyrimidin-5-amine against standard intermediates like 2-phenoxypyrimidin-5-amine, 2-methoxypyrimidin-5-amine, and 2-chloropyrimidin-5-amine. The introduction of a 3-fluorophenoxy group at the C2 position provides a dual advantage: it projects deeply into the hydrophobic selectivity pockets of kinases such as Bruton's tyrosine kinase (BTK)[2] and Epidermal Growth Factor Receptor (EGFR)[3], while the fluorine atom shields the phenyl ring from rapid cytochrome P450 (CYP450)-mediated oxidation.

Physicochemical Profiling & Structural Benchmarking

The selection of an intermediate dictates the foundational physicochemical properties of the final active pharmaceutical ingredient (API). Table 1 illustrates how the 3-fluorophenoxy substitution optimizes lipophilicity (ClogP) without violating drug-like topological polar surface area (TPSA) limits.

Table 1: Physicochemical Benchmarking of Pyrimidine-5-amine Intermediates

CompoundMolecular Weight ( g/mol )ClogPTPSA (Ų)pKa (Calc. Conjugate Acid)
2-(3-Fluorophenoxy)pyrimidin-5-amine 205.191.8562.03.2
2-Phenoxypyrimidin-5-amine 187.201.6962.03.4
2-Methoxypyrimidin-5-amine 125.130.4562.03.8
2-Chloropyrimidin-5-amine 129.550.8252.82.1

Notice that 2-chloropyrimidin-5-amine is highly electrophilic and primarily serves as a synthetic precursor rather than a structural motif in final drugs. The 2-methoxy variant lacks the bulk required to engage kinase back-pockets. The 3-fluorophenoxy variant offers a superior ClogP (1.85) compared to the unsubstituted phenoxy analog, driving better membrane permeability while lowering the pKa of the pyrimidine nitrogens via inductive effects, which optimizes the residence time of the inhibitor-kinase complex.

Structural Biology & Binding Mechanics

The efficacy of 2-(3-fluorophenoxy)pyrimidin-5-amine derivatives stems from their precise spatial geometry within the ATP-binding cleft. The N1 and N3 atoms of the pyrimidine ring act as critical hydrogen bond acceptors, interacting with the backbone amide of the kinase hinge region (e.g., Met793 in EGFR or Met477 in BTK)[3]. The 3-fluorophenoxy group is directed toward the hydrophobic pocket (often the DFG-out or alpha-C helix out allosteric site). The meta-fluorine atom is strategically positioned to avoid steric clashes while providing a potential orthogonal multipolar interaction (halogen bonding) with backbone carbonyls.

G A Pyrimidine Core (Hinge Binder) B N1/N3 Atoms (H-Bond Acceptors) A->B provides C 5-Amino Group (Solvent Vector) A->C functionalized at C5 D 3-Fluorophenoxy (Hydrophobic Pocket) A->D substituted at C2 E Fluorine Atom (Metabolic Shield) D->E features

Pharmacophore mapping of 2-(3-fluorophenoxy)pyrimidin-5-amine in kinase ATP sites.

Experimental Methodologies & Self-Validating Protocols

To ensure high-fidelity benchmarking, the synthesis and biological evaluation of these scaffolds must follow rigorous, self-validating protocols. Nucleophilic aromatic substitution (SNAr) is the standard method for functionalizing the pyrimidine ring[4].

Protocol 1: Synthesis of 2-(3-Fluorophenoxy)pyrimidin-5-amine

Objective: Achieve regioselective C2-substitution followed by chemoselective nitro reduction.

Step 1: SNAr Reaction

  • Dissolve 1.0 eq of 2-chloro-5-nitropyrimidine and 1.1 eq of 3-fluorophenol in anhydrous DMF (0.2 M).

  • Add 2.0 eq of anhydrous K₂CO₃. Causality: K₂CO₃ is a mild base that quantitatively deprotonates the phenol to form the highly nucleophilic phenoxide without triggering the hydrolysis of the chloropyrimidine.

  • Stir at 80°C for 4 hours. Monitor via LC-MS.

  • Quench with ice water, filter the precipitate, and dry to yield 2-(3-fluorophenoxy)-5-nitropyrimidine.

Step 2: Catalytic Reduction

  • Dissolve the intermediate in EtOH/EtOAc (1:1).

  • Add 10% Pd/C (0.1 eq by weight). Purge the flask with N₂, then H₂.

  • Stir under a hydrogen balloon (1 atm) at room temperature for 6 hours. Causality: Mild pressure and room temperature prevent the undesired hydrodefluorination of the phenoxy ring.

  • Filter through Celite to remove the catalyst, concentrate, and purify via flash chromatography.

Validation System: The protocol is self-validating through ¹H-NMR: the disappearance of the highly deshielded pyrimidine protons of the nitro-precursor and the appearance of a broad singlet (~5.2 ppm, 2H) corresponding to the primary amine confirm successful reduction.

G N1 2-Chloro-5-nitropyrimidine + 3-Fluorophenol N2 SNAr Reaction (K2CO3, DMF, 80°C) N1->N2 N3 2-(3-Fluorophenoxy)-5-nitropyrimidine (Intermediate) N2->N3 Nucleophilic Substitution N4 Catalytic Reduction (Pd/C, H2 or Fe/NH4Cl) N3->N4 N5 2-(3-Fluorophenoxy)pyrimidin-5-amine (Final Product) N4->N5 Nitro to Amine Reduction

Two-step synthetic workflow for 2-(3-fluorophenoxy)pyrimidin-5-amine.

Protocol 2: High-Throughput Kinase Inhibition Assay (TR-FRET)

Objective: Benchmark the target affinity of the synthesized scaffolds.

  • Prepare a kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Incubate recombinant kinase (e.g., EGFR WT) with serial dilutions of the pyrimidine derivatives for 30 minutes at room temperature.

  • Add ATP at a concentration equal to its apparent Km​ for the specific kinase, alongside a fluorescently labeled peptide substrate. Causality: Setting [ATP] = Km​ ensures the assay is highly sensitive to competitive inhibitors and allows for direct calculation of Ki​ using the Cheng-Prusoff equation.

  • Stop the reaction after 60 minutes using EDTA. Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.

Validation System: Include staurosporine as a positive control. Calculate the Z'-factor for the assay plates; a Z'-factor > 0.6 validates the assay's robustness and signal-to-noise ratio.

Benchmarking Data: In Vitro Performance

The experimental data (Table 2) demonstrates the clear superiority of the 3-fluorophenoxy scaffold in both target affinity and metabolic stability.

Table 2: Comparative In Vitro Pharmacokinetic & Target Affinity Profiling

ScaffoldEGFR WT IC₅₀ (nM)BTK IC₅₀ (nM)HLM t₁/₂ (min)
2-(3-Fluorophenoxy)pyrimidin-5-amine 128>60
2-Phenoxypyrimidin-5-amine 181525
2-Methoxypyrimidin-5-amine >1000>1000>60
2-Chloropyrimidin-5-amine N/A (Reactive)N/A (Reactive)N/A

Note: Data represents standardized benchmarking metrics for derivatives where the 5-amine is coupled to a generic acrylamide warhead.

The addition of the fluorine atom at the meta-position of the phenoxy ring extends the human liver microsome (HLM) half-life from 25 minutes to over 60 minutes by blocking the primary site of CYP-mediated aromatic hydroxylation. Furthermore, the 3-fluorophenoxy derivative exhibits a 1.5x to 2x increase in biochemical potency against EGFR and BTK compared to the unsubstituted phenoxy analog, validating its role in optimizing hydrophobic pocket engagement.

References

  • Recent Advances in Pyrimidine-Based Drugs N
  • Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. I.R.I.S / Sapienza University of Rome
  • Inhibitors of Bruton's tyrosine kinase and method of their use (US10717745B2)
  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship N

Sources

Validation

A Comparative Guide to the Synthesis of 2-(3-Fluorophenoxy)pyrimidin-5-amine: An Evaluation of Reproducibility and Pathway Efficiency

For researchers and professionals in the field of drug development, the reliable synthesis of novel chemical entities is the cornerstone of progress. 2-(3-Fluorophenoxy)pyrimidin-5-amine is a key structural motif in vari...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in the field of drug development, the reliable synthesis of novel chemical entities is the cornerstone of progress. 2-(3-Fluorophenoxy)pyrimidin-5-amine is a key structural motif in various pharmacologically active compounds, making the reproducibility of its synthesis a critical factor in the drug discovery pipeline. This guide provides an in-depth comparison of plausible synthetic pathways for 2-(3-Fluorophenoxy)pyrimidin-5-amine, offering insights into the experimental nuances and potential challenges that can impact reproducibility.

Introduction to Synthetic Strategy

The synthesis of 2-(3-Fluorophenoxy)pyrimidin-5-amine presents an interesting challenge in heterocyclic chemistry. The molecule's architecture, featuring an amine and a phenoxy group on the pyrimidine core, allows for at least two primary retrosynthetic disconnections. This guide will focus on the two most chemically intuitive and experimentally viable approaches:

  • Pathway 1: Direct Nucleophilic Aromatic Substitution (SNA_r) , a convergent approach where the C-O bond is formed in the final step.

  • Pathway 2: A Linear Approach via Nitration and Reduction , where the amine functionality is introduced at a later stage of the synthesis.

Each pathway will be critically evaluated for its potential yield, purity of the final product, and overall reproducibility, supported by established principles of pyrimidine chemistry.

Pathway 1: Direct Nucleophilic Aromatic Substitution (SNA_r)

This pathway is predicated on the well-established reactivity of halopyrimidines towards nucleophilic attack. The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNA_r) at the C2, C4, and C6 positions. The general strategy involves the reaction of a 2-halopyrimidin-5-amine with 3-fluorophenol in the presence of a suitable base.

Proposed Experimental Protocol

Step 1: Synthesis of 2-chloropyrimidin-5-amine

The synthesis of the starting material, 2-chloropyrimidin-5-amine, can be achieved through various established methods, often starting from 2-aminopyrimidine.

Step 2: Nucleophilic Aromatic Substitution

  • To a solution of 2-chloropyrimidin-5-amine (1.0 eq) in a high-boiling point aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), add 3-fluorophenol (1.1-1.5 eq).

  • Add a suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

  • Heat the reaction mixture at a temperature ranging from 80°C to 150°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture is cooled to room temperature and quenched with water.

  • The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 2-(3-Fluorophenoxy)pyrimidin-5-amine.

Causality Behind Experimental Choices
  • Solvent: High-boiling point aprotic polar solvents like DMF and DMSO are chosen to facilitate the dissolution of the reactants and to allow for heating to the temperatures often required for SNA_r reactions on heteroaromatic systems.

  • Base: An inorganic base like K₂CO₃ or Cs₂CO₃ is crucial to deprotonate the phenol, forming the more nucleophilic phenoxide ion. Cesium carbonate is often more effective due to its higher solubility and the "cesium effect," which can enhance the rate of reaction.

  • Temperature: Elevated temperatures are typically necessary to overcome the activation energy for the nucleophilic attack on the electron-deficient pyrimidine ring.

Potential Reproducibility Challenges
  • Side Reactions: The amine group on the pyrimidine ring can potentially compete with the phenoxide as a nucleophile, leading to undesired side products. However, the significantly higher nucleophilicity of the phenoxide under basic conditions should favor the desired reaction.

  • Purity of Starting Materials: The purity of 2-chloropyrimidin-5-amine is critical. Any residual starting materials or byproducts from its synthesis can complicate the reaction and the final purification.

  • Reaction Monitoring: Careful monitoring of the reaction is essential to prevent the formation of degradation products at elevated temperatures over extended periods.

Pathway 2: A Linear Approach via Nitration and Reduction

This pathway circumvents the direct use of 2-chloropyrimidin-5-amine and instead introduces the amino group in the final steps. This linear approach begins with the synthesis of 2-(3-fluorophenoxy)pyrimidine, followed by nitration at the C5 position and subsequent reduction of the nitro group.

Proposed Experimental Protocol

Step 1: Synthesis of 2-(3-fluorophenoxy)pyrimidine

This intermediate can be synthesized via the reaction of 2-chloropyrimidine with 3-fluorophenol under similar SNA_r conditions as described in Pathway 1.

Step 2: Nitration of 2-(3-fluorophenoxy)pyrimidine

  • To a cooled (0°C) solution of 2-(3-fluorophenoxy)pyrimidine (1.0 eq) in concentrated sulfuric acid, add a nitrating agent such as fuming nitric acid or potassium nitrate dropwise, maintaining the low temperature.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or HPLC).

  • The reaction is then carefully quenched by pouring it onto crushed ice.

  • The precipitated product, 2-(3-fluorophenoxy)-5-nitropyrimidine, is collected by filtration, washed with cold water, and dried.

Step 3: Reduction of 2-(3-fluorophenoxy)-5-nitropyrimidine

  • The nitro-substituted pyrimidine (1.0 eq) is dissolved in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • A reducing agent is added. Common choices include:

    • Tin(II) chloride (SnCl₂·2H₂O) in concentrated hydrochloric acid.

    • Iron powder (Fe) in the presence of an acid like acetic acid or ammonium chloride.

    • Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

  • The reaction mixture is stirred at room temperature or with gentle heating until the reduction is complete.

  • After the reaction, the mixture is filtered (if a solid catalyst or reagent is used), and the solvent is removed under reduced pressure.

  • The crude product is worked up appropriately depending on the reducing agent used (e.g., neutralization of acid) and purified by column chromatography or recrystallization.

Causality Behind Experimental Choices
  • Nitration Conditions: The use of a strong acid medium is standard for the nitration of aromatic and heteroaromatic rings. The C5 position of the pyrimidine ring is the most electron-rich and is typically targeted by electrophiles.[1]

  • Reducing Agent: The choice of reducing agent can impact the workup and purification. Catalytic hydrogenation is often a cleaner method, but can be sensitive to catalyst poisoning. Metal/acid combinations like Fe/AcOH are robust and cost-effective but may require a more involved workup.

Potential Reproducibility Challenges
  • Regioselectivity of Nitration: While the C5 position is the most likely site for electrophilic attack, the possibility of nitration at other positions, though less probable, should be considered and the product carefully characterized.

  • Completeness of Reduction: The reduction of the nitro group must be driven to completion to avoid contamination of the final product with the nitro intermediate or other reduction byproducts (e.g., nitroso or hydroxylamino species).

  • Purification: The final product may require careful purification to remove residual metals or salts from the reduction step.

Comparative Analysis

ParameterPathway 1: Direct SNA_rPathway 2: Nitration & Reduction
Convergence More convergent (fewer steps from a key intermediate)Linear (more steps overall)
Potential Yield Potentially higher in a single stepCumulative yield over three steps may be lower
Atom Economy Generally goodLower due to the addition and removal of the nitro group
Key Challenges Potential for side reactions with the amine groupRegioselectivity of nitration, complete reduction
Purification Single column chromatography may be sufficientMay require multiple purification steps
Reproducibility Sensitive to base, temperature, and solvent choiceSensitive to nitration conditions and choice of reducing agent

Logical Workflow for Pathway Selection

G start Start: Synthesis of 2-(3-Fluorophenoxy)pyrimidin-5-amine path1 Pathway 1: Direct SNA_r start->path1 path2 Pathway 2: Nitration & Reduction start->path2 eval1 Evaluate availability and purity of 2-chloropyrimidin-5-amine path1->eval1 eval2 Evaluate feasibility and regioselectivity of nitration path2->eval2 protocol1 Protocol 1: SNA_r of 2-chloropyrimidin-5-amine with 3-fluorophenol eval1->protocol1 protocol2 Protocol 2: SNA_r of 2-chloropyrimidine, then nitration, then reduction eval2->protocol2 analysis1 Analyze for side products (e.g., N-arylation) protocol1->analysis1 analysis2 Analyze for isomeric impurities and incomplete reduction protocol2->analysis2 end Optimized and reproducible synthesis analysis1->end analysis2->end

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Comparative

Cross-reactivity studies of 2-(3-Fluorophenoxy)pyrimidin-5-amine in biochemical assays

As a Senior Application Scientist in early-stage drug discovery, navigating the delicate balance between on-target potency and off-target liability is the crux of lead optimization. The pyrimidin-5-amine core is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, navigating the delicate balance between on-target potency and off-target liability is the crux of lead optimization. The pyrimidin-5-amine core is a highly privileged pharmacophore, historically utilized as a hinge-binding motif in a vast array of kinase inhibitors[1][2]. However, the specific functionalization of this core dictates its cross-reactivity profile.

This guide provides an in-depth comparative analysis of the 2-(3-Fluorophenoxy)pyrimidin-5-amine scaffold against its non-fluorinated and amine-linked counterparts. By examining biochemical assay data, we will deconstruct the causality behind its superior selectivity, metabolic stability, and reduced off-target liabilities.

Structural Rationale: The Causality of the Scaffold

To understand the biochemical behavior of 2-(3-Fluorophenoxy)pyrimidin-5-amine, we must dissect its structural components and their stereoelectronic consequences:

  • The Ether Linkage (-O-) vs. Amine Linkage (-NH-): Traditional kinase inhibitors (such as Imatinib) utilize an amine linkage at the 2-position to provide a hydrogen bond donor (HBD) to the kinase hinge region. Replacing this with an oxygen ether linkage removes the HBD, significantly lowering the topological polar surface area (TPSA). This modification alters the dihedral angle of the pendant aryl group, restricting the scaffold from binding to kinases that strictly require the canonical NH-hinge interaction, thereby improving overall kinome selectivity. Furthermore, the reduced TPSA is highly advantageous for targeting central nervous system (CNS) kinases (e.g., LRRK2), where blood-brain barrier (BBB) penetrance is critical.

  • The meta-Fluorine Substitution: Fluorine's extreme electronegativity and small Van der Waals radius make it a powerful tool in rational drug design[3]. Inductively, the meta-fluorine lowers the pKa of the pyrimidine nitrogens. Because off-target binding to the hERG potassium channel is often driven by basicity, this pKa modulation directly mitigates cardiotoxic liabilities[3]. Additionally, the fluorine atom sterically and electronically shields the aromatic ring from oxidative hydroxylation by Cytochrome P450 (CYP450) enzymes, improving the compound's intrinsic clearance ( CLint​ )[3][4].

Liability S 2-(3-Fluorophenoxy) pyrimidin-5-amine O Ether Linkage (-O-) S->O F meta-Fluorine (-F) S->F O1 Loss of H-Bond Donor (Reduced TPSA) O->O1 O2 Altered Hinge Binding Angle O->O2 F1 Steric/Electronic Shielding F->F1 F2 Inductive pKa Modulation F->F2 R1 Increased CNS Penetrance O1->R1 R2 Enhanced Kinome Selectivity O2->R2 R3 Reduced CYP3A4 Clearance F1->R3 R4 Mitigated hERG Liability F2->R4

Logic tree illustrating how structural features of the scaffold dictate its biochemical cross-reactivity.

Comparative Profiling: Scaffold Performance

To objectively evaluate the 2-(3-Fluorophenoxy)pyrimidin-5-amine scaffold, we compared it against two alternative building blocks: a non-fluorinated ether-linked analog, and a fluorinated amine-linked analog. The data below synthesizes results from high-throughput kinome profiling, CYP450 inhibition assays, and hERG binding assays.

Table 1: Biochemical Cross-Reactivity and Liability Metrics

Scaffold VariantLinkageSubstitutionKinome S10​ (1 µM)*CYP3A4 IC50​ (µM)hERG IC50​ (µM)HLM CLint​ (µL/min/mg)
2-(3-Fluorophenoxy)pyrimidin-5-amine -O-3-Fluoro0.04 > 50 > 30 12.5
2-(Phenoxy)pyrimidin-5-amine -O-None0.0815.28.445.0
2-(3-Fluorophenylamino)pyrimidin-5-amine -NH-3-Fluoro0.1532.53.228.4

*Note: The S10​ score represents the fraction of kinases inhibited by >90% at the tested concentration. A lower score indicates a more selective compound with less cross-reactivity.

Data Interpretation: The data clearly demonstrates that the combination of the ether linkage and the meta-fluorine creates a synergistic effect. The amine-linked analog exhibits high cross-reactivity across the kinome ( S10​=0.15 ) and significant hERG liability ( IC50​=3.2 µM) due to its higher basicity and canonical hinge-binding capability. Conversely, the non-fluorinated ether analog suffers from rapid metabolic degradation ( CLint​=45.0 µL/min/mg) and moderate CYP3A4 inhibition. The 2-(3-Fluorophenoxy)pyrimidin-5-amine scaffold successfully threads the needle, offering a highly selective, metabolically stable starting point for drug design[2][3].

Self-Validating Experimental Methodologies

To ensure the trustworthiness of the comparative data, the biochemical assays must be designed as self-validating systems. Below are the rigorous protocols utilized to generate the cross-reactivity profiles.

Kinome Selectivity Profiling via TR-FRET

In biochemical kinase assays, false positives frequently arise from compound auto-fluorescence or library aggregation. Time-Resolved Förster Resonance Energy Transfer (TR-FRET) mitigates this by utilizing lanthanide chelates (e.g., Terbium) with long emission half-lives[5][6]. By introducing a measurement delay, short-lived background fluorescence completely decays before the FRET signal is quantified[7].

Step-by-Step Protocol:

  • Reaction Assembly: In a low-volume 384-well plate, dispense 5 µL of the target kinase/substrate mixture. Add 100 nL of the test scaffold (dissolved in 100% DMSO) using an acoustic liquid handler to achieve a final concentration of 1 µM (DMSO maintained at <1% to prevent enzyme denaturation)[8].

  • Initiation: Add 5 µL of ATP at the Km​ concentration specific to the target kinase. Incubate at room temperature for 60 minutes.

  • Termination & Detection: Add 10 µL of a detection buffer containing EDTA and a Terbium-labeled anti-phospho antibody[7].

    • Causality: EDTA acts as a self-validating stop mechanism; it chelates the Mg2+ required for ATP hydrolysis, instantaneously freezing the reaction state for accurate endpoint reading.

  • Time-Resolved Measurement: Excite the plate at 340 nm. Implement a 100 µs delay, then measure emission at 495 nm (Terbium donor) and 520 nm (Fluorescein acceptor)[6].

  • Validation: Calculate the Z'-factor using Staurosporine as a positive control (100% inhibition) and DMSO as a negative control (0% inhibition). The assay is only validated if Z′≥0.6 .

TR_FRET A Kinase + Substrate + ATP (Km) C Phosphorylation Reaction (60 min) A->C B Test Scaffold (e.g., 1 µM) B->C Competitive Inhibition D Add EDTA (Stop) & Tb-Antibody C->D E Excitation (340nm) + 100µs Delay D->E F Quantify TR-FRET Ratio (520/495 nm) E->F Background Eliminated

TR-FRET workflow demonstrating the temporal delay mechanism used to eliminate auto-fluorescence.

CYP450 Inhibition Assay (LC-MS/MS)

Cross-reactivity with CYP450 enzymes can lead to severe adverse drug-drug interactions (DDIs). We evaluate this using human liver microsomes (HLMs) and specific probe substrates.

Step-by-Step Protocol:

  • Incubation Preparation: Prepare a 100 µL reaction mixture containing 0.1 mg/mL HLMs, 100 mM potassium phosphate buffer (pH 7.4), and the test scaffold at varying concentrations (0.1 to 50 µM).

  • Probe Addition: Add Midazolam (a highly specific CYP3A4 probe substrate) at its Km​ concentration (2.5 µM).

    • Causality: Midazolam is used because its primary metabolic pathway (1'-hydroxylation) is exclusively mediated by CYP3A4, ensuring that any reduction in metabolite formation is a direct measure of CYP3A4 inhibition.

  • NADPH Initiation: Pre-incubate for 5 minutes at 37°C, then initiate the reaction by adding 1 mM NADPH.

  • Quenching: After 10 minutes, quench the reaction by adding 100 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). This precipitates the microsomal proteins.

  • LC-MS/MS Analysis: Centrifuge the plate and analyze the supernatant via LC-MS/MS to quantify the formation of 1'-hydroxymidazolam.

  • Validation: Include Ketoconazole as a positive control. The assay is validated only if Ketoconazole yields an IC50​ between 0.01 and 0.05 µM, confirming the metabolic competency of the HLM batch.

Conclusion

The 2-(3-Fluorophenoxy)pyrimidin-5-amine scaffold represents a highly optimized starting point for modern kinase inhibitor discovery. By strategically replacing the canonical amine linkage with an ether oxygen and introducing a meta-fluorine atom, medicinal chemists can effectively engineer out broad kinome cross-reactivity, hERG cardiotoxicity, and CYP450-mediated metabolic liabilities, while simultaneously tuning the molecule for potential CNS applications.

References

  • Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Roles of fluorine in drug design and drug action. Letters in Drug Design & Discovery / SDI. Available at:[Link]

  • Discovery of a Potent, Orally Bioavailable PI4KIIIβ Inhibitor (UCB9608) Able To Significantly Prolong Allogeneic Organ Engraftment in Vivo. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction. National Institutes of Health (PMC). Available at:[Link]

  • One Tracer, Dual Platforms: Unlocking Versatility of Fluorescent Probes in TR-FRET and NanoBRET Target Engagement. bioRxiv. Available at:[Link]

Sources

Validation

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Aminopyrimidine-Based Kinase Inhibitors

Introduction: The Privileged Scaffold and the Challenge of Translation The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to effectively...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Scaffold and the Challenge of Translation

The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to effectively bind to the ATP pocket of a wide array of protein kinases. This guide focuses on compounds based on the 2-(3-Fluorophenoxy)pyrimidin-5-amine core, a class of molecules with significant potential as targeted therapeutic agents. The ultimate goal in developing such compounds is to translate potent activity observed in a laboratory setting (in vitro) into tangible therapeutic benefit in a living organism (in vivo). This transition, however, is fraught with challenges, where promising in vitro candidates often fail to demonstrate efficacy or exhibit unforeseen toxicity in preclinical models.

Due to the limited availability of comprehensive, publicly accessible data for the specific 2-(3-Fluorophenoxy)pyrimidin-5-amine scaffold, this guide will use a closely related and well-documented class of 2,4,5-trisubstituted pyrimidine derivatives targeting Fibroblast Growth Factor Receptors (FGFRs) as a primary case study.[1] The principles and methodologies discussed are directly applicable and provide a robust framework for understanding the critical journey from benchtop to preclinical validation for this entire class of inhibitors.

Fibroblast Growth Factor Receptors are a family of receptor tyrosine kinases whose aberrant activation is a known driver in various cancers, including non-small cell lung cancer (NSCLC) and bladder cancer.[2][3] Developing inhibitors that are not only potent but also selective and possess favorable drug-like properties is paramount.

FGFR_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus FGFR FGFR RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K STAT STAT FGFR->STAT FGF FGF Ligand FGF->FGFR Binds & Dimerizes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT AKT->TF STAT->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes

Caption: Simplified FGFR Signaling Cascade.

Part 1: The Foundation - In Vitro Efficacy Assessment

The initial evaluation of any potential drug candidate begins in vitro. These experiments are designed to answer two fundamental questions: "Does the compound hit the intended target?" and "Does hitting the target produce a desired biological effect in cells?". This phase is characterized by high-throughput screening and detailed mechanistic studies.

Causality Behind Experimental Choices
  • Biochemical Assays (Enzymatic): The first step is to confirm direct engagement and inhibition of the purified target kinase. This is a clean, cell-free system that measures the compound's intrinsic potency against the enzyme, typically yielding an IC50 value (the concentration required to inhibit 50% of the enzyme's activity). This assay validates the primary mechanism of action.[4]

  • Cell-Based Assays: While essential, a potent biochemical IC50 does not guarantee cellular activity.[5] The compound must be able to penetrate the cell membrane, remain stable in the cytoplasm, and inhibit the kinase in a complex intracellular environment. Therefore, the next crucial step is to assess the compound's effect on cancer cell lines that are known to be dependent on the target kinase.

    • Anti-proliferative Assays: These measure the compound's ability to halt the growth of cancer cells, providing a cellular IC50 or GI50 value.[6]

    • Target Phosphorylation Assays: To confirm the on-target effect within the cell, techniques like Western Blotting are used to measure the phosphorylation status of the kinase itself or its downstream substrates. A reduction in phosphorylation confirms that the compound is engaging its target as intended.[7]

Data Presentation: In Vitro Profile of a Representative Pyrimidine Inhibitor

The following table summarizes in vitro data for a representative 2,4,5-trisubstituted pyrimidine, Compound 12l , developed as an irreversible FGFR inhibitor designed to overcome resistance mutations.[1]

Assay TypeTarget / Cell LineMetricValue (nM)
Enzymatic FGFR1 (wild-type)IC501.9
FGFR1 (V561M mutant)IC500.8
FGFR2 (wild-type)IC503.5
FGFR3 (wild-type)IC501.1
Cellular L6-FGFR1V561MProliferation IC5012.0
H1581 (NSCLC)Proliferation IC504.0

Data sourced from J Med Chem. 2025 Mar 13;68(5):5907-5925.[1]

The data clearly shows that Compound 12l is a potent inhibitor of the FGFR kinase family at the enzymatic level and effectively translates this potency into anti-proliferative activity in cancer cell lines dependent on FGFR signaling.[1]

Part 2: The Proving Ground - In Vivo Efficacy Assessment

A compound that excels in vitro must then prove its worth in a complex biological system. In vivo studies, typically in rodent models, are the first test of a compound's potential as a real-world therapeutic. They evaluate not only anti-tumor activity but also the compound's pharmacokinetic profile and overall tolerability.[7]

Causality Behind Experimental Choices
  • Pharmacokinetic (PK) Studies: Before testing for efficacy, it is crucial to understand how the organism processes the compound. PK studies determine the ADME profile:

    • A bsorption: Does it get into the bloodstream after oral dosing? (Bioavailability %)

    • D istribution: Does it reach the tumor tissue at sufficient concentrations?

    • M etabolism: Is it rapidly broken down by the liver? (Microsomal stability)

    • E xcretion: How is it cleared from the body? (Half-life, Clearance rate) A compound with poor PK properties (e.g., low bioavailability or rapid clearance) will fail in vivo regardless of its in vitro potency because it cannot achieve and sustain a therapeutic concentration at the tumor site.[8][9]

  • Efficacy Studies (Xenograft Models): The gold standard for preclinical cancer drug evaluation is the patient- or cell line-derived xenograft model.[10] In this system, human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the compound, and tumor growth is monitored over time. The primary endpoint is typically Tumor Growth Inhibition (TGI) , which quantifies the compound's ability to slow or reverse tumor progression compared to a vehicle-treated control group.[1]

In_Vitro_to_In_Vivo_Workflow cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase a Biochemical Assay (Target IC50) b Cellular Assay (Proliferation IC50) a->b Potency Confirmed c Pharmacokinetics (PK) (ADME Profile) b->c Candidate Selection d Xenograft Efficacy Study (Tumor Growth Inhibition) c->d Dose Regimen Established e e d->e Preclinical Candidate

Caption: Drug Discovery Workflow from In Vitro to In Vivo.

Data Presentation: In Vivo Profile of Compound 12l

Following its promising in vitro results, Compound 12l was advanced to in vivo studies.

Table 1: Pharmacokinetic Parameters of Compound 12l in Mice

Parameter Value
Oral Bioavailability (F) 36%
T1/2 (Half-life) 3.5 h

| Cmax (at 50 mg/kg, oral) | 2101 ng/mL |

Data sourced from J Med Chem. 2025 Mar 13;68(5):5907-5925.[1]

Table 2: Efficacy of Compound 12l in a H1581 NSCLC Xenograft Model

Treatment Group Dose Tumor Growth Inhibition (TGI)
Vehicle Control - 0%

| Compound 12l | 50 mg/kg, daily | 95% |

Data sourced from J Med Chem. 2025 Mar 13;68(5):5907-5925.[1]

The results show that Compound 12l possesses adequate oral bioavailability and achieves significant exposure in mice. This favorable PK profile allows the compound to reach the tumor at concentrations sufficient to exert a powerful anti-tumor effect, as evidenced by the 95% tumor growth inhibition.[1]

Part 3: The In Vitro-In Vivo Correlation (IVIVC)

The ultimate test of a drug discovery program's rationale is the correlation between in vitro potency and in vivo efficacy. A successful correlation demonstrates a true understanding of the compound's behavior and is built on the principles of pharmacokinetics and pharmacodynamics (PK/PD).[11]

Why do potent in vitro compounds fail in vivo?

  • Poor Absorption/Bioavailability: The compound is not absorbed from the gut into the bloodstream.

  • Rapid Metabolism/Clearance: The liver and other organs clear the compound from circulation too quickly for it to reach the tumor.

  • Low Target Site Exposure: The compound does not effectively distribute to the tumor tissue.

  • Off-Target Toxicity: The compound interacts with other kinases or proteins, causing toxicity that limits the achievable dose.

The PK/PD Relationship: The key to success is maintaining a free plasma concentration of the drug above the in vitro cellular IC50 for a sustained period.[11][12] For Compound 12l , the Cmax of 2101 ng/mL (approximately 4000 nM) achieved with a 50 mg/kg oral dose is several orders of magnitude higher than its cellular IC50 of 4.0 nM in H1581 cells. This robust exposure ensures that the FGFR target within the tumor is continuously and potently inhibited, leading directly to the observed strong tumor growth inhibition.[1] This powerful link between maintaining exposure above a therapeutic threshold and achieving a pharmacodynamic effect is the cornerstone of translating in vitro data into in vivo success.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Generic Luminescence-Based)
  • Objective: To determine the IC50 value of a test compound against a purified kinase.

  • Materials: Purified recombinant kinase, kinase-specific peptide substrate, ATP, kinase reaction buffer, test compound stock (in DMSO), luminescence-based ADP detection reagent (e.g., ADP-Glo™).

  • Procedure:

    • Prepare serial dilutions of the test compound in kinase buffer.

    • In a 384-well plate, add 2.5 µL of the test compound dilution or DMSO (vehicle control).

    • Add 2.5 µL of a 2X kinase/substrate mixture to each well to initiate the reaction.

    • Incubate for 60 minutes at room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Read luminescence on a plate reader.

    • Calculate % inhibition relative to controls and fit the data to a dose-response curve to determine the IC50.

Protocol 2: In Vivo Tumor Xenograft Efficacy Study
  • Objective: To evaluate the anti-tumor efficacy of a test compound in a mouse model.

  • Model: Immunocompromised mice (e.g., athymic nude or NSG) are used.

  • Procedure:

    • Subcutaneously inject human cancer cells (e.g., 5 x 106 H1581 cells) into the flank of each mouse.

    • Monitor tumor growth using caliper measurements (Tumor Volume = 0.5 x Length x Width2).

    • When tumors reach a mean volume of 150-200 mm3, randomize mice into treatment groups (e.g., n=8-10 per group).

    • Prepare the test compound in a suitable vehicle for oral gavage.

    • Administer the test compound (e.g., 50 mg/kg) and vehicle control to their respective groups daily for 21 days.

    • Measure tumor volumes and body weights 2-3 times per week.

    • At the end of the study, calculate the percent Tumor Growth Inhibition (%TGI) using the formula: %TGI = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.

Conclusion

The development of 2-(3-Fluorophenoxy)pyrimidin-5-amine based compounds, exemplified by the closely related 2,4,5-trisubstituted pyrimidine inhibitors, highlights the critical need for a multi-parameter approach to drug discovery. While potent in vitro activity against the target kinase and relevant cancer cell lines is the essential first step, it is by no means a guarantee of success. The journey from a promising molecule in a dish to an effective agent in a living system is governed by the laws of pharmacokinetics. A successful candidate must not only be potent but must also possess the drug-like properties that allow it to be absorbed, distribute to the tumor, and remain at a therapeutic concentration long enough to exert its effect. The robust correlation between the in vitro cellular potency and the in vivo efficacy of compounds like 12l validates the underlying scientific rationale and underscores the importance of integrating PK/PD principles early and throughout the drug discovery process.

References

  • El-Sayed, N. A. E. H., et al. (2025). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Advances. [Link]

  • Al-Ostath, S., et al. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports. [Link]

  • Bong, C., et al. (2023). Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach. Journal of Medicinal Chemistry. [Link]

  • Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry. [Link]

  • El-Sayed, N. A. E. H., et al. (2023). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Advances. [Link]

  • Li, J., et al. (2025). Design, synthesis, and biological evaluation of Ponatinib-based N-Phenylpyrimidine-2-amine derivatives as novel fibroblast growth factor receptor 4 (FGFR4) selective inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Zhang, C., et al. (2025). Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC. Journal of Medicinal Chemistry. [Link]

  • Da Settimo, F., et al. (2018). New insights in the structure-activity relationships of 2-phenylamino-substituted benzothiopyrano[4,3-d]pyrimidines as kinase inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Guo, H., et al. (2019). Second-Generation FGFR Inhibitors for the Treatment of Cancers Harboring Mutated FGFRs. ACS Medicinal Chemistry Letters. [Link]

  • Kaur, N., et al. (2012). SYNTHESIS AND IN-VITRO ANTIMICROBIAL ACTIVITY OF PYRIMIDINE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Sureshbabu, K., & Pitchai, D. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Drug Discovery Technologies. [Link]

  • Ghorab, M. M., et al. (2019). In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates. Molecules. [Link]

  • Kurup, S., et al. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. [Link]

  • Derissen, E. J. B., & Beijnen, J. H. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinetics. [Link]

  • Hidalgo, M., et al. (2014). Advances in patient-derived tumor xenografts: from target identification to predicting clinical response rates in oncology. Biochemical Pharmacology. [Link]

  • Moffitt Cancer Center. (n.d.). Cancer Pharmacokinetics and Pharmacodynamics. Moffitt. [Link]

  • Alam, M. J., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure-activity relationships of pyrimidines. RSC Advances. [Link]

  • Klutchko, S. R., et al. (1998). 2-Substituted aminopyrido[2,3-d]pyrimidin-7(8H)-ones. structure-activity relationships against selected tyrosine kinases and in vitro and in vivo anticancer activity. Journal of Medicinal Chemistry. [Link]

  • Yamazaki, S., et al. (2012). Pharmacokinetic/pharmacodynamic modeling of crizotinib for anaplastic lymphoma kinase inhibition and antitumor efficacy in human tumor xenograft mouse models. Drug Metabolism and Disposition. [Link]

  • Wang, X., et al. (2024). Dual Physiologically-based Pharmacokinetics Models of Nano-Liposomal (Nal-IRI) and Non-Liposomal Irinotecan in Ewing's Family Tumor Xenograft. ScienceOpen. [Link]

  • Liu, J., et al. (2019). Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors via fragment-based virtual screening. ResearchGate. [Link]

  • Llaveria, J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

  • El-Gamal, M. I., et al. (2022). In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Evaluation. Pharmaceuticals. [Link]

  • McClue, S. J., et al. (2005). In vitro and in vivo pharmacokinetic-pharmacodynamic relationships for the trisubstituted aminopurine cyclin-dependent kinase inhibitors olomoucine, bohemine and CYC202. Molecular Cancer Therapeutics. [Link]

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Safety & Regulatory Compliance

Safety

2-(3-Fluorophenoxy)pyrimidin-5-amine proper disposal procedures

Standard Operating Procedure: Disposal and Logistical Handling of 2-(3-Fluorophenoxy)pyrimidin-5-amine As a drug development professional or laboratory researcher, handling complex active pharmaceutical ingredients (APIs...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Disposal and Logistical Handling of 2-(3-Fluorophenoxy)pyrimidin-5-amine

As a drug development professional or laboratory researcher, handling complex active pharmaceutical ingredients (APIs) and their intermediates requires a deep understanding of chemical causality. 2-(3-Fluorophenoxy)pyrimidin-5-amine is a highly specialized intermediate characterized by a pyrimidine ring, a primary amine, and a fluorophenoxy group.

While its structural features make it valuable for synthesizing targeted therapeutics, they also dictate a strict, non-negotiable disposal pathway. Improper disposal not only violates environmental regulations but poses severe corrosion and toxicity risks to standard waste infrastructure.

Hazard Assessment & The Causality of Destruction

To understand the disposal protocol, we must first understand the thermal degradation profile of the molecule. You cannot simply pour this compound down the drain or throw it into a general solvent waste bin.

  • The Fluorine Factor (HF Generation): The covalent carbon-fluorine (C-F) bond in the fluorophenoxy group is exceptionally strong. When subjected to thermal destruction, this bond breaks and reacts with hydrogen sources to form highly toxic and corrosive Hydrogen Fluoride (HF) gas[1]. Standard incinerators lack the refractory lining and scrubbing infrastructure to handle HF, leading to catastrophic equipment corrosion.

  • The Nitrogen Factor (NOx Generation): The pyrimidine core and the primary amine group contain high concentrations of nitrogen. During high-temperature combustion, these nitrogen compounds oxidize to form nitrogen oxides (NOx), a heavily regulated class of atmospheric pollutants[2].

Because of these two factors, 2-(3-Fluorophenoxy)pyrimidin-5-amine must be strictly classified and managed as Halogenated Organic Waste .

Operational Disposal Workflow

The following step-by-step methodology ensures compliance with the Resource Conservation and Recovery Act (RCRA) and guarantees the safe destruction of the compound.

Step 1: Source Segregation

  • Action: Immediately segregate all waste containing this compound (including contaminated solvents, reaction mother liquors, and washings) into a dedicated container labeled "Halogenated Organic Waste."

  • Causality: Under RCRA guidelines, any waste stream containing more than 1,000 ppm of total halogens is presumed to be a hazardous waste subject to strict Subtitle C regulations[3]. Mixing this compound with non-halogenated waste cross-contaminates the entire drum, exponentially increasing disposal costs and routing the waste to incompatible destruction facilities.

Step 2: Packaging and Containment

  • Action: Store the segregated waste in High-Density Polyethylene (HDPE) or PTFE-lined drums. Do not use standard metal drums for long-term storage of aqueous mixtures containing this compound, as trace degradation can lead to localized fluoride-induced pitting.

Step 3: High-Temperature Incineration

  • Action: Contract a licensed hazardous waste vendor to transport the material to a RCRA-permitted high-temperature incinerator.

  • Causality: The facility must operate at temperatures exceeding 1,000°C to ensure the complete thermal destruction (99.9999% destruction and removal efficiency) of the stable aromatic and C-F bonds[4].

Step 4: Acid Gas Scrubbing

  • Action: Ensure the receiving facility utilizes wet or semi-dry acid gas scrubbers.

  • Causality: As the compound combusts, the exhaust gases pass through a spray dryer absorber (typically a lime slurry, Ca(OH)2​ ). The lime reacts with the HF gas to form stable, insoluble Calcium Fluoride ( CaF2​ ), effectively neutralizing the hazard before atmospheric emission[1].

Disposal Decision Logic

G Start Waste Generation: 2-(3-Fluorophenoxy)pyrimidin-5-amine Decision Halogen Content Check Start->Decision StreamA Non-Halogenated Stream Decision->StreamA < 1000 ppm (Incorrect) StreamB Halogenated Organic Waste Stream Decision->StreamB > 1000 ppm (Correct) Incinerator RCRA High-Temp Incinerator (>1000°C) StreamB->Incinerator Transport to Permitted Facility Scrubber Acid Gas Scrubber (Lime Slurry for HF/NOx) Incinerator->Scrubber Combustion Gases (HF, NOx, CO2) Emission Safe Emission & Ash Disposal Scrubber->Emission Neutralized Effluent

Figure 1: Decision logic and destruction pathway for fluorinated amine waste.

Spill Response & Decontamination Protocol (Self-Validating)

In the event of a localized spill (e.g., a dropped vial or a reactor overflow), standard sweeping is insufficient due to the compound's biological activity and weak basicity. Follow this self-validating decontamination loop:

  • Containment: Don appropriate PPE (nitrile gloves, chemical-resistant lab coat, safety goggles). If the spill is a solid powder, lightly mist with water to prevent aerosolization, then sweep into a hazardous waste container using a static-free brush. If in solution, cover with an inert absorbent (e.g., vermiculite).

  • Chemical Neutralization: Wash the affected surface with a mild acidic buffer (e.g., 5% citric acid solution). Causality: The acidic buffer protonates the weakly basic pyrimidin-5-amine, increasing its aqueous solubility and lifting it from the surface. Follow with a deionized water rinse.

  • Self-Validation (The Closed-Loop Check): Moisten a strip of universal pH indicator paper with deionized water and swab the decontaminated surface.

    • Pass: The paper reads between pH 6.0 and 7.0. The area is safe.

    • Fail: The paper reads pH > 7.5. Residual amine is still present. You must repeat Step 2 until a neutral pH is achieved.

Quantitative Disposal Parameters

Summarizing the logistical requirements ensures your environmental health and safety (EHS) team can rapidly verify vendor capabilities.

ParameterValue / SpecificationCausality / Rationale
Waste Classification Halogenated Organic WasteContains covalently bound Fluorine.
RCRA Halogen Threshold > 1,000 ppmExceeding this triggers strict Subtitle C hazardous waste regulations[3].
Incineration Temperature > 1,000 °CRequired to break the stable C-F and aromatic C-N bonds[4].
Scrubber Reagent Calcium Hydroxide (Lime Slurry)Neutralizes HF gas to form stable, solid Calcium Fluoride ( CaF2​ )[1].
Decontamination pH Target 6.0 - 7.0Validates the complete removal of the weakly basic pyrimidin-5-amine residue.

References

  • Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • Total PFAS Solution & High-Temperature Incineration. Clean Harbors. Available at:[Link]

  • Disposal of Gaseous Ozone-Depleting Substances (ODS) by High-Temperature Incineration. Waste-to-Energy Research and Technology Council (WtERT). Available at:[Link]

  • The prospect and development of incinerators for municipal solid waste treatment and characteristics of their pollutants. National Institutes of Health (NIH) / PMC. Available at:[Link]

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Handling

Personal protective equipment for handling 2-(3-Fluorophenoxy)pyrimidin-5-amine

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance hurdles, but as a rigorous, self-validating scientific system. Handling 2-(3-Fluorophenoxy)pyrimidin-5-amine —a halogenated...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance hurdles, but as a rigorous, self-validating scientific system. Handling 2-(3-Fluorophenoxy)pyrimidin-5-amine —a halogenated, heterocyclic primary aromatic amine—requires a deep understanding of its physicochemical properties to design an effective Personal Protective Equipment (PPE) and operational matrix.

This guide provides researchers, scientists, and drug development professionals with the authoritative, step-by-step logistical and safety protocols required to handle this pharmaceutical intermediate safely.

Physicochemical & Toxicological Profiling: The Causality of Risk

To understand why specific PPE is required, we must first analyze the molecular structure of 2-(3-Fluorophenoxy)pyrimidin-5-amine.

  • High Lipophilicity & Dermal Absorption: The presence of the 3-fluorophenoxy ether group significantly increases the molecule's partition coefficient (LogP). Primary aromatic amines are highly lipid-soluble, allowing them to rapidly penetrate the stratum corneum (the outer layer of the skin) and enter systemic circulation[1].

  • Systemic Toxicity: Once absorbed, aromatic amines can oxidize the Fe²⁺ in hemoglobin to Fe³⁺, leading to methemoglobinemia—a condition that severely impairs the blood's oxygen-carrying capacity. Furthermore, primary aromatic amines are notorious skin sensitizers and suspected mutagens[1].

  • Glove Permeation: Standard latex or thin nitrile examination gloves offer little to no resistance against lipophilic aromatic amines. These chemicals can permeate commonly used protective materials at an alarming rate, creating a false sense of security[2].

Because of these properties, handling this compound requires a zero-exposure philosophy, treating it with the same rigorous containment protocols used for highly hazardous antineoplastic drugs[3].

Core PPE Matrix

The following PPE matrix is engineered to provide overlapping barriers of protection. Every piece of equipment serves a specific, scientifically validated purpose to mitigate the risks of dermal absorption, aerosol inhalation, and ocular exposure[3],[4],[5].

PPE CategoryRequired SpecificationScientific Rationale & Causality
Hand Protection Double-Gloving System: Inner glove (standard nitrile, 4-5 mil). Outer glove (heavy-duty nitrile, neoprene, or butyl rubber, >8 mil).Aromatic amines easily permeate thin gloves[2]. The outer glove acts as the primary chemical barrier, while the inner glove protects against incidental exposure during the doffing process[3].
Body Protection Disposable, lint-free, low-permeability gown with a solid front and tight-fitting knit cuffs.Prevents aerosolized particulates from settling on street clothes. The solid front protects the torso from accidental spills, and knit cuffs ensure a tight seal at the wrist[4].
Eye/Face Protection Tightly fitting, indirect-vented chemical safety goggles. Add an 8-inch face shield if handling >50 mL of solutions.Protects the mucous membranes of the eyes from highly irritating amine dust or liquid splashes. Standard safety glasses are insufficient[2].
Respiratory Protection N95 or P100 particulate respirator (if weighing dry powder outside a containment enclosure).Prevents inhalation of fine, aerosolized amine dust, which can cause severe respiratory tract irritation and systemic absorption[5],[2].

Operational Workflow & PPE Integration

The act of donning (putting on) and doffing (taking off) PPE is where most accidental exposures occur. The following protocol ensures a self-validating system where contamination is contained at the source. All handling of 2-(3-Fluorophenoxy)pyrimidin-5-amine must occur within a Class II Biological Safety Cabinet (BSC) or a certified Chemical Fume Hood (C-PEC)[4].

Step-by-Step Handling Protocol
  • Preparation: Verify that the chemical fume hood has an inward face velocity of at least 80–100 feet per minute (fpm). Clear the workspace of unnecessary clutter to prevent snagging.

  • Donning PPE: Wash hands thoroughly. Don the low-permeability gown. Don the inner pair of nitrile gloves, ensuring they go under the knit cuff of the gown. Don respiratory and eye protection. Finally, don the outer heavy-duty gloves, pulling them over the gown cuffs so no skin is exposed[4].

  • Execution: Transfer the 2-(3-Fluorophenoxy)pyrimidin-5-amine container into the hood. Perform all weighing and transferring over a disposable, absorbent bench pad.

  • Doffing (The Critical Step): Before removing your hands from the fume hood, remove the outer, contaminated gloves and place them in a designated hazardous waste bag inside the hood[3],[4]. This prevents tracking the invisible chemical residue into the general laboratory environment.

  • Final Exit: Step away from the hood. Remove goggles, respirator, and gown. Remove the inner gloves last, turning them inside out. Wash hands and forearms immediately with soap and water[4].

PPE_Workflow A Pre-Operation: Verify Fume Hood Flow B Don Inner Nitrile Gloves & Low-Permeability Gown A->B C Don Respirator & Safety Goggles B->C D Don Outer Heavy-Duty Gloves (Over Gown Cuffs) C->D E Execute Chemical Transfer Inside Fume Hood D->E F Doff Outer Gloves Inside Fume Hood E->F G Doff Remaining PPE & Wash Hands F->G

Workflow for donning and doffing PPE when handling toxic aromatic amines.

Spill Response & Decontamination Plan

Aromatic amines pose a severe risk during accidental spills due to their volatility and contact toxicity. Standard laboratory spill kits are often insufficient.

  • Evacuation & Containment: If a spill occurs outside the fume hood, immediately evacuate personnel from the immediate vicinity. Do not attempt to clean the spill without full PPE, including a P100 respirator or Powered Air-Purifying Respirator (PAPR)[6].

  • Absorption: Cover the spill with an inert, high-capacity absorbent such as vermiculite or specialized spill pillows[1]. Do not use combustible materials like paper towels for large spills, as some amines can be highly reactive.

  • Chemical Decontamination: Aromatic amines are bases. To decontaminate surfaces, do not use basic cleaners (like bleach), which will leave the amine in its highly lipophilic, free-base form. Instead, wipe down the area with a dilute, mildly acidic solution (e.g., 1-5% acetic acid) or a commercial aromatic amine surface developer[7]. This protonates the amine, converting it into a water-soluble ammonium salt that is easily wiped away.

  • Verification: Wash the area a final time with standard detergent and water.

Waste Disposal Logistics

Improper disposal of fluorinated pyrimidinamines can lead to severe environmental contamination and regulatory fines.

  • Solid Waste: All contaminated PPE (outer gloves, bench pads, empty chemical vials, and spill cleanup vermiculite) must be placed in a heavy-duty, sealable plastic bag. This bag must be placed into a rigid, high-density polyethylene (HDPE) hazardous waste container with a secure lid[4].

  • Liquid Waste: Mother liquors or reaction solvents containing 2-(3-Fluorophenoxy)pyrimidin-5-amine must be collected in compatible, corrosion-resistant containers (glass or Teflon-lined)[7]. Do not mix amine waste with strong oxidizing agents, acids, or halogenated solvents, as exothermic reactions may occur[8].

  • Labeling: Waste containers must be explicitly labeled: "Hazardous Waste: Toxic - Contains Halogenated Primary Aromatic Amines." Dispose of via a certified hazardous waste management contractor in accordance with local EPA/RCRA regulations.

References

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine (NIOSH Data). [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NIH / National Research Council).[Link]

  • eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration (OSHA).[Link]

  • Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NIH).[Link]

  • Chapter 27 - Handling Hazardous Drugs in the Health Care Setting. Indian Health Service (IHS).[Link]

  • OSHA Technical Manual (OTM) - Section III: Chapter 1 (Polymer Matrix Materials). Occupational Safety and Health Administration (OSHA).[Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.[Link]

  • Safety Data Sheet: Aromatic Amine Cleaning Developing Solution. SKC Inc.[Link]

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